molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No.: B1322002
CAS No.: 167091-96-5
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGTLMRIKSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-(4-Fluorophenoxy)phenyl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of [4-(4-Fluorophenoxy)phenyl]methanol

Introduction

This compound is a bifunctional organic compound featuring a diaryl ether scaffold and a primary benzylic alcohol. This unique combination of a robust ether linkage and a reactive alcohol group makes it a valuable intermediate in the synthesis of complex organic molecules. Its structure is particularly relevant in the fields of medicinal chemistry and materials science, where the diaryl ether motif is a common core in many bioactive compounds and the fluorophenyl group is often introduced to enhance metabolic stability or modify electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental identity and characteristics of this compound are defined by its physical constants and spectroscopic signatures.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

The key physicochemical data for this compound are summarized below, compiled from chemical supplier and database information.[1][2][3]

PropertyValue
CAS Number 167091-96-5
Molecular Formula C₁₃H₁₁FO₂
Molecular Weight 218.22 g/mol
Appearance White solid
Melting Point 65-67 °C[3]
Boiling Point 330.7 ± 32.0 °C (Predicted)[3]
Density 1.225 ± 0.06 g/cm³ (Predicted)[3]
SMILES OCc1ccc(Oc2ccc(F)cc2)cc1
InChI Key CDHGTLMRIKSFII-UHFFFAOYSA-N
Predicted Spectroscopic Analysis

While specific spectral data is not widely published, a predictive analysis based on the compound's functional groups and analogous structures provides valuable insight for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and hydroxyl protons. The two 1,4-disubstituted benzene rings will appear as a set of doublets or complex multiplets in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂OH) would likely present as a singlet around δ 4.6 ppm, which may show coupling to the hydroxyl proton depending on the solvent. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons and one aliphatic carbon. The benzylic carbon (-CH₂OH) is anticipated around δ 64 ppm. The aromatic carbons will resonate in the typical δ 115-160 ppm region, with the carbons attached to the electronegative fluorine and oxygen atoms showing characteristic shifts and C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. The C-O stretching of the diaryl ether will appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching within the aromatic rings will show peaks between 1450-1600 cm⁻¹. A strong absorption corresponding to the C-F stretch is expected around 1150-1250 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 218. A prominent peak at m/z = 187 would correspond to the loss of the hydroxymethyl radical (-CH₂OH), representing the stable diaryl ether fragment. The base peak is often the molecular ion for such aromatic alcohols.[4]

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-(4-fluorophenoxy)benzaldehyde. This method is favored due to its high selectivity, mild reaction conditions, and the commercial availability of the starting material.

Causality in Method Selection

The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild reductant that selectively reduces aldehydes and ketones without affecting more robust functional groups like the diaryl ether or the aromatic rings. Its ease of handling and compatibility with protic solvents like methanol or ethanol make it ideal for standard laboratory procedures, avoiding the need for more hazardous reagents like lithium aluminum hydride (LAH) or high-pressure hydrogenation.

Detailed Experimental Protocol: Reduction of 4-(4-fluorophenoxy)benzaldehyde

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 4-(4-fluorophenoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Reduction: While stirring vigorously, add sodium borohydride (0.3-0.5 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming and temperature spikes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Subsequently, acidify the mixture to a pH of ~5-6 with 1 M HCl.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.

Synthesis Workflow Diagram

workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool reduce Add NaBH4 (Portion-wise) cool->reduce monitor Stir at RT (1-2h) Monitor by TLC reduce->monitor quench Quench with H2O & Acidify with HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, & Concentrate extract->purify product Purify by Recrystallization (Final Product) purify->product caption Figure 2. Workflow for the synthesis of this compound.

Caption: A typical laboratory workflow for the synthesis of this compound via aldehyde reduction.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two principal functional groups: the benzylic alcohol and the diaryl ether linkage.

Benzylic Alcohol Moiety

The alcohol group is the primary site of reactivity under mild conditions.

  • Oxidation: The primary benzylic alcohol can be readily oxidized to the corresponding aldehyde, 4-(4-fluorophenoxy)benzaldehyde, using a variety of mild oxidizing agents (e.g., PCC, DMP). More forceful oxidation can lead to the carboxylic acid.

  • Substitution: The hydroxyl group is a poor leaving group but can be protonated under acidic conditions to form a good leaving group (water). The subsequent departure of water generates a benzylic carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent benzene ring.[5][6] This stability facilitates Sₙ1-type substitution reactions, allowing for conversion to benzylic halides, ethers, and esters.

Diaryl Ether Linkage

In stark contrast to the alcohol, the diaryl ether C-O bond is exceptionally stable.

  • Inertness: Diaryl ethers are resistant to cleavage by most chemical reagents, including strong acids and bases, under standard laboratory conditions.[7][8] This chemical inertness is due to the high strength of the sp² C-O bond.

  • Cleavage Conditions: Cleavage of the diaryl ether bond requires harsh and specific conditions, such as refluxing with very strong acids like HBr or HI, or specialized catalytic systems like visible-light photoredox catalysis or transition-metal catalysis at high temperatures.[9][10][11] This inherent stability makes the diaryl ether an excellent and reliable core scaffold for building complex molecules, as it will remain intact while chemical transformations are performed on other parts of the molecule.

Reactivity Overview Diagram

reactivity cluster_alcohol Benzylic Alcohol Reactions (Mild Conditions) cluster_ether Diaryl Ether Reaction (Harsh Conditions) start This compound oxidation Oxidation start->oxidation [O] (e.g., PCC) substitution Substitution (via Carbocation) start->substitution H⁺, Nu⁻ (SN1) cleavage C-O Bond Cleavage start->cleavage e.g., HI, Δ or Photoredox Catalyst aldehyde Corresponding Aldehyde oxidation->aldehyde halide Benzylic Halide / Ester substitution->halide phenols Phenolic Fragments cleavage->phenols caption Figure 3. Key reactive sites and potential transformations.

Caption: Diagram illustrating the distinct reactivity of the benzylic alcohol and the diaryl ether functional groups.

Applications in Research and Drug Development

This compound serves as a versatile building block, primarily leveraged in the synthesis of pharmaceuticals and advanced organic materials.

  • Pharmaceutical Intermediate: The diaryl ether core is present in numerous FDA-approved drugs and clinical candidates across various therapeutic areas. This molecule provides a pre-formed scaffold that can be further elaborated. The benzylic alcohol acts as a convenient chemical handle for introducing other functionalities or for linking the scaffold to other molecular fragments.[12]

  • Modulation of Physicochemical Properties: The presence of a fluorine atom is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[13] Using this compound as a starting material directly incorporates this beneficial feature into the synthetic route.

  • Synthesis of Advanced Materials: The rigid, well-defined structure of the diaryl ether backbone makes it an attractive component for the synthesis of polymers, liquid crystals, and other functional materials where thermal stability and specific conformational properties are desired.

Safety and Handling

This compound is classified as a combustible solid and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous chemical. Avoid ingestion, inhalation, and skin contact. In case of exposure, seek immediate medical attention. The solvents used in its synthesis, such as methanol, carry their own significant hazards, including toxicity and flammability, and require strict safety protocols.[14][15]

References

  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. National Institutes of Health. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase. Journal of Catalysis. [Link]

  • [4-(4-Fluorophenyl)phenyl]methanol | C13H11FO | CID 1394497. PubChem. [Link]

  • Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • (4-Fluorophenyl)methanol. ChemBK. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem. [Link]

  • (4-Fluorophenyl)-(4-nitrophenyl)methanol | C13H10FNO3 | CID 21730339. PubChem. [Link]

  • Grignard reaction was discovered by Victor Grignard. NIPER S.A.S. Nagar. [Link]

  • Benzylic Carbocation Stability and Resonance. YouTube. [Link]

  • Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Benzylic and allylic carbocation stability order. Chemistry Stack Exchange. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Grinnell College. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthetic method for 4-fluorobenzaldehyde.
  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Spectroscopic data for organic compounds. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • The Grignard Synthesis of Triphenylmethanol. TSI Journals. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • [3-Fluoro-5-(4-nitrophenoxy)phenyl]methanol | C13H10FNO4. PubChem. [Link]

  • Experimental Chemistry II. Oregon State University. [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Sci-Hub. [Link]

  • Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. ResearchGate. [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. Any ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of [4-(4-Fluorophenoxy)phenyl]methanol (CAS No: 167091-96-5), a molecule featuring key functional groups including a diaryl ether, a primary alcohol, and a fluorinated aromatic ring.[1][2]

We will move beyond a simple listing of techniques, instead focusing on an integrated strategy where each analytical step logically informs the next, creating a self-validating system of evidence. This document details the causality behind experimental choices, provides field-proven protocols, and synthesizes data from chromatography and spectroscopy to build an unshakeable structural proof.

The Integrated Analytical Workflow: A Strategy for Certainty

The elucidation of a novel or synthesized compound is not a linear process but an interconnected matrix of analytical techniques. Each method provides a unique piece of the structural puzzle. Mass Spectrometry (MS) gives us the molecular formula, Infrared (IR) Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the atomic connectivity. This is prefaced by a crucial purity assessment using High-Performance Liquid Chromatography (HPLC), as impurities can dramatically confound spectroscopic data.[3][4][5][6] The synergy between these techniques provides the robust, cross-validated data required for absolute structural confirmation.

G cluster_0 Phase 1: Purity & Identity cluster_2 Phase 3: Data Synthesis Sample Test Sample This compound HPLC HPLC Purity Assessment Sample->HPLC Is it pure? HRMS High-Resolution MS (ESI-TOF) Sample->HRMS What is the mass? IR FTIR Spectroscopy HPLC->IR Data Synthesize All Data (MS + IR + NMR) HRMS->Data NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) IR->NMR NMR->Data Structure Final Structure Confirmed Data->Structure Cross-Validation G cluster_OH O-H Stretch (Alcohol) cluster_CH C-H Stretches cluster_CO C-O Stretches IR_Spectrum Expected IR Absorptions (cm⁻¹) OH ~3350 (Broad) IR_Spectrum->OH Aromatic_CH >3000 (Aromatic) IR_Spectrum->Aromatic_CH Aliphatic_CH <3000 (Aliphatic CH₂) IR_Spectrum->Aliphatic_CH Ether_CO ~1240 (Aryl Ether) IR_Spectrum->Ether_CO Alcohol_CO ~1050 (Primary Alcohol) IR_Spectrum->Alcohol_CO

Sources

An In-depth Technical Guide to the Spectroscopic Profile of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of [4-(4-Fluorophenoxy)phenyl]methanol (CAS No. 167091-96-5). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By drawing upon empirical data from structurally analogous compounds and foundational spectroscopic theory, this guide offers a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra. The methodologies and interpretations herein are designed to serve as a valuable reference for researchers in compound identification, structural elucidation, and quality control during the synthesis and application of this and related diaryl ether compounds.

Introduction: The Structural and Analytical Significance

This compound, with the empirical formula C₁₃H₁₁FO₂, belongs to the diaryl ether class of organic compounds.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational flexibility and potential for diverse biological interactions. The presence of a fluorinated aromatic ring, a central ether linkage, and a benzylic alcohol functional group imparts a unique electronic and steric profile, making a thorough spectroscopic characterization essential for its application in drug development and other advanced fields.

The unequivocal identification and purity assessment of such molecules are critically dependent on a multi-faceted analytical approach. Spectroscopic techniques provide a detailed roadmap of the molecular architecture. This guide explains the "why" behind the expected spectral features, grounding the predictions in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Predicted Spectroscopic Behavior

To understand the spectroscopic data, it is crucial to first visualize the molecule's structure and the distinct chemical environments of its atoms.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Rationale: ¹H NMR spectroscopy is the cornerstone for elucidating the hydrogen framework of a molecule. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and for its relatively simple solvent residual peak.[3] A standard operating frequency of 400 or 500 MHz provides excellent signal dispersion for aromatic compounds.[4]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to -CH₂OH)
~7.30Doublet2HAr-H (meta to -CH₂OH)
~7.05Multiplet4HAr-H (fluorinated ring)
~4.70Singlet2H-CH₂OH
~1.90Singlet (broad)1H-OH

Interpretation and Justification:

  • Aromatic Protons (7.0-7.5 ppm): The protons on the two aromatic rings are expected to appear in the characteristic downfield region.

    • The protons on the phenyl ring bearing the methanol group are deshielded by the electron-withdrawing nature of the phenoxy group. The protons ortho to the -CH₂OH group are expected to be slightly more downfield than those meta to it due to the combined electronic effects.

    • The protons on the 4-fluorophenoxy ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. They are anticipated to appear as a multiplet around 7.05 ppm.

  • Benzylic Protons (-CH₂OH, ~4.70 ppm): The two protons of the methylene group are adjacent to an oxygen atom and an aromatic ring, which deshields them, causing them to resonate around 4.70 ppm. In many cases, these protons are chemically equivalent and appear as a singlet.

  • Hydroxyl Proton (-OH, ~1.90 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium if D₂O is added to the sample, leading to its disappearance from the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)AssignmentJustification
~160 (d)C-FDirect C-F bond causes a large downfield shift and a doublet due to coupling.
~155C-O (phenoxy)Carbon attached to the ether oxygen.
~140C-CH₂OHQuaternary carbon attached to the benzylic alcohol.
~135C-O (methanol side)Quaternary carbon attached to the ether oxygen.
~129Ar-CH (ortho to -CH₂OH)Aromatic methine carbon.
~128Ar-CH (meta to -CH₂OH)Aromatic methine carbon.
~121 (d)Ar-CH (ortho to F)Carbon-fluorine coupling influences the chemical shift and splitting.
~116 (d)Ar-CH (meta to F)Carbon-fluorine coupling influences the chemical shift and splitting.
~65-CH₂OHAliphatic carbon attached to oxygen.

Interpretation and Justification:

  • Quaternary Carbons: The carbons involved in the ether linkage (C-O) and the carbon bearing the fluorine (C-F) are the most downfield due to the high electronegativity of oxygen and fluorine. The C-F carbon will appear as a doublet with a large coupling constant (¹JCF).

  • Aromatic Methine Carbons: The chemical shifts of the protonated aromatic carbons are influenced by their position relative to the substituents. The carbons on the fluorinated ring will show smaller C-F coupling constants (²JCF and ³JCF).

  • Aliphatic Carbon: The benzylic carbon (-CH₂OH) is expected around 65 ppm, a typical value for a primary alcohol attached to an aromatic ring.

G cluster_0 Spectroscopic Workflow A Sample Preparation (Dissolution in CDCl₃) B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (101 MHz) A->C D IR Spectroscopy (ATR) A->D E Mass Spectrometry (ESI or EI) A->E F Data Interpretation & Structural Confirmation B->F C->F D->F E->F

Figure 2: A typical experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is a powerful tool for identifying functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solids, as it requires minimal sample preparation. The IR spectrum reveals the vibrational modes of the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂)
1600-1450StrongC=C stretch (aromatic ring)
1250-1200StrongC-O-C stretch (asymmetric, aryl ether)
1100-1000StrongC-O stretch (primary alcohol)
1220-1180StrongC-F stretch

Interpretation and Justification:

  • O-H Stretch: The most prominent feature is expected to be a broad and strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the alcohol.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group are found just below 3000 cm⁻¹.

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information. The strong absorptions for the C=C aromatic stretches, the asymmetric C-O-C stretch of the diaryl ether, the C-O stretch of the primary alcohol, and the C-F stretch are all critical for confirming the presence of the key functional groups.

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak, while electron ionization (EI) can provide more detailed fragmentation information.

Predicted Mass Spectrometry Data (ESI):

m/zIon
218.07[M]⁺ (Molecular Ion)
219.07[M+H]⁺ (Protonated Molecule)
241.06[M+Na]⁺ (Sodium Adduct)

Interpretation and Fragmentation (EI):

The molecular ion peak [M]⁺ is expected at an m/z of approximately 218.07, corresponding to the molecular formula C₁₃H₁₁FO₂.[1] Under EI conditions, fragmentation would likely occur via two primary pathways:

  • Loss of the hydroxymethyl group: Cleavage of the benzylic C-C bond would result in the loss of •CH₂OH (31 Da), leading to a fragment at m/z 187.

  • Benzylic cation formation: Cleavage of the C-O bond of the alcohol could lead to the formation of a stable benzylic cation at m/z 201 (loss of •OH, 17 Da).

G M [M]⁺ m/z = 218 F1 Loss of •OH (m/z = 201) M->F1 F2 Loss of •CH₂OH (m/z = 187) M->F2

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By integrating data from analogous structures and first principles, we have constructed a reliable spectroscopic profile that can guide researchers in the identification, characterization, and quality assessment of this compound. The predicted data in this document should serve as a strong baseline for the interpretation of experimentally acquired spectra.

References

  • PubChem. [4-(4-Fluorophenyl)phenyl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry, 2021. Available from: [Link]

  • Pucci, S., et al. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. National Institutes of Health, 2021. Available from: [Link]

Sources

Foreword: The Critical Role of Intermediate Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Quality Control of [4-(4-Fluorophenoxy)phenyl]methanol

In the intricate pathway of drug discovery and development, the quality of each component is paramount. This compound (CAS No. 67969-37-7), an aromatic alcohol, serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated phenoxy group, makes it a valuable synthon for introducing this moiety into larger molecules, potentially enhancing metabolic stability or receptor binding affinity.

The purity of an intermediate like this compound is not a trivial specification; it is a critical quality attribute (CQA) that directly influences the safety and efficacy of the final drug product.[1] Impurities, whether they are residual starting materials, by-products from synthesis, or degradation products, can carry over into the final API, leading to unforeseen toxicities, altered pharmacology, or reduced product stability. This guide provides a comprehensive framework for establishing robust purity standards and analytical methodologies for this compound, ensuring its suitability for use in a regulated pharmaceutical environment.

Physicochemical Identity and Characterization

Before any quantitative purity assessment, the unequivocal identification of the material is the foundational step. The identity of this compound is confirmed through a combination of spectroscopic techniques that probe its unique molecular structure.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₃H₁₁FO₂ [2]
Molecular Weight 218.22 g/mol [2]
Appearance Solid [2]

| InChI Key | CDHGTLMRIKSFII-UHFFFAOYSA-N |[2] |

1.1. Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the compound's structure. The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the benzylic methylene protons (-CH₂OH), and the hydroxyl proton. Quantitative ¹H NMR (qNMR) can also serve as a high-precision assay method when performed using a certified internal standard.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorptions include a broad peak for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), C-O stretching, and absorption bands characteristic of the aromatic rings and the C-F bond.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 219.2.[4]

Chromatographic Purity: Assay and Organic Impurities

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[1] A well-developed, stability-indicating HPLC method can simultaneously quantify the main component (assay) and detect/quantify any organic impurities.

2.1. The Principle of a Stability-Indicating Method

The core objective is to develop a method that can separate the main peak from any potential process impurities and, crucially, from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[1][5] This ensures the method is "stability-indicating" and can be used for shelf-life studies.

2.2. Potential Organic Impurities

Impurities can originate from the synthetic route. A common synthesis involves the reduction of 4-(4-fluorophenoxy)benzaldehyde.[4]

G

2.3. Experimental Protocol: Validated RP-HPLC Method

This protocol describes a general-purpose Reversed-Phase HPLC (RP-HPLC) method suitable for purity analysis. Method validation must be performed according to ICH Q2(R1) guidelines.

Step-by-Step Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • A gradient is used to ensure elution of both polar and non-polar impurities. A typical gradient might run from 30% to 90% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (the "Diluent").

  • Validation Parameters:

    • Specificity: Forced degradation studies are performed to demonstrate the method's ability to separate the analyte from degradation products.[1]

    • Linearity: A series of at least five concentrations are prepared to demonstrate a linear relationship between peak area and concentration (R² > 0.999).[1]

    • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.[6]

    • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) should typically be less than 2%.[5]

    • Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temperature ±2°C) to ensure the method remains reliable.[5]

2.4. Acceptance Criteria for Purity

Test ParameterAcceptance CriteriaMethod
Assay 98.0% - 102.0% (on as-is basis)HPLC
Individual Unspecified Impurity Not More Than (NMT) 0.10%HPLC
Total Organic Impurities Not More Than (NMT) 0.5%HPLC

Control of Volatile Impurities: Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacturing process.[7] Their control is a critical safety requirement, governed by ICH Q3C guidelines. Gas Chromatography (GC) with headspace sampling is the standard technique for this analysis.[8]

3.1. Rationale for Headspace GC

Direct injection of a non-volatile sample like this compound into a GC system would contaminate the instrument. Headspace analysis involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase above the sample. An aliquot of this gas (the "headspace") is then injected into the GC, ensuring only volatile components are analyzed.

3.2. Experimental Protocol: GC-HS for Residual Solvents (per USP <467>)

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Headspace autosampler.

    • Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness is a common choice.[8]

  • GC Conditions:

    • Carrier Gas: Helium.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO), which has a high boiling point and is a good solubilizer.

    • Seal the vial immediately.

  • Analysis and Acceptance Criteria:

    • The analysis is performed against a standard solution containing known concentrations of solvents likely to be present from the synthesis (e.g., methanol, ethyl acetate, hexane, toluene).

    • Limits for solvents are based on their toxicity as defined in the ICH Q3C guidelines (Class 1, 2, or 3).[7][9]

G

Additional Purity Assessments

4.1. Water Content (Karl Fischer Titration)

Excess water can affect reaction stoichiometry and stability. The Karl Fischer method is a specific and accurate titration for determining water content. A coulometric titrator is typically used for the low water levels expected in a solid intermediate.

  • Acceptance Criterion: NMT 0.5% w/w.

4.2. Inorganic Impurities (Residue on Ignition / Sulfated Ash)

This test quantifies the amount of inorganic matter remaining after combustion. It is an indicator of residual inorganic reagents, catalysts, or salts. The test involves charring the sample and then igniting it at a high temperature (e.g., 600 °C) until all organic matter is burned away.

  • Acceptance Criterion: NMT 0.1% w/w.

Summary of a Model Certificate of Analysis

The following table represents a typical set of purity standards for high-quality this compound intended for pharmaceutical use.

TestMethodSpecification
Appearance VisualWhite to Off-White Solid
Identification IR, ¹H NMRConforms to Reference Standard
Assay HPLC98.0% - 102.0%
Organic Impurities
Individual ImpurityHPLCNMT 0.10%
Total ImpuritiesHPLCNMT 0.5%
Water Content Karl FischerNMT 0.5%
Residue on Ignition USP <281>NMT 0.1%
Residual Solvents GC-HS (ICH Q3C)Meets requirements

Conclusion

Establishing and verifying the purity of this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. While HPLC forms the core of the purity assessment for organic contaminants, it must be complemented by specific tests for volatile solvents, water, and inorganic materials. The protocols and standards outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure that this critical intermediate meets the stringent quality requirements of the pharmaceutical industry, thereby safeguarding the integrity of the final drug product.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Jadhav, S. B., et al. (2014). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Aman, T., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-(3H)-thione. Pakistan Journal of Pharmaceutical Sciences, 31(2), 603-609. Retrieved from [Link]

  • Berlanga, M., et al. (2011). Pharmaceutical quality control of acid and neutral drugs based on competitive self-assembly in amphiphilic systems. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 511-518. Retrieved from [Link]

  • Popović, I., et al. (2007). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 69(1), 133. Retrieved from [Link]

  • de Souza, R. M., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. Retrieved from [Link]

  • Dren, G. L., & Swislocki, A. (1989). Isolation and identification of the major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats. Journal of Pharmaceutical Sciences, 78(3), 243-245. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
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  • Senter, P. D., et al. (2004). Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280. Journal of Controlled Release, 94(1), 13-24. Retrieved from [Link]

  • Głośnicka, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(6), 413-418. Retrieved from [Link]

Sources

Solubility of [4-(4-Fluorophenoxy)phenyl]methanol in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility Data

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior in various applications, from drug delivery to materials science. For researchers in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like [4-(4-Fluorophenoxy)phenyl]methanol is paramount. This parameter directly influences process chemistry, including purification and crystallization, as well as critical formulation decisions that impact a drug's bioavailability and efficacy.

Foundational Principles: A Predictive Approach to Solubility

Before undertaking experimental work, a robust theoretical assessment can guide solvent selection and experimental design. This is grounded in the well-established principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2]

Physicochemical Profile of this compound

To predict its solubility, we must first dissect the molecular structure of this compound (Molecular Weight: 218.22 g/mol ).[3]

  • Hydrophobic Core: The molecule is built upon a diaryl ether structure, consisting of two phenyl rings linked by an oxygen atom. This core is large, rigid, and nonpolar, dominated by van der Waals forces. This component suggests good solubility in nonpolar or moderately polar solvents that can engage in similar dispersion forces.[4]

  • Polar Functional Groups:

    • Hydroxyl Group (-CH₂OH): The primary alcohol group is a key feature. It is highly polar and can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen's lone pairs).[5][6] This functional group strongly favors solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, DMSO).

    • Fluoro Group (-F): The fluorine atom is highly electronegative, creating a dipole moment that increases the overall polarity of the molecule.

    • Ether Linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, further contributing to potential interactions with polar solvents.[7]

Synthesis of Properties: this compound is an amphiphilic molecule, possessing both significant nonpolar regions and potent polar, hydrogen-bonding functionalities. This dual nature suggests it will not be soluble at the extremes of the polarity scale (e.g., highly nonpolar alkanes or highly polar water) but will exhibit optimal solubility in solvents of intermediate polarity that can accommodate both its hydrophobic surface and its hydrogen-bonding capabilities.

Solvent Selection Framework

The choice of solvents for screening should be systematic, covering a range of polarities and hydrogen-bonding abilities. The following diagram illustrates the logical framework for predicting solubility based on intermolecular interactions.

cluster_solute Solute: this compound cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Classes & Predicted Solubility Solute This compound Features Structural Features Solute->Features Core Hydrophobic Core (Diaryl Ether) Features->Core Groups Polar Groups (-OH, -F, -O-) Features->Groups VDW Van der Waals Forces Core->VDW leads to HBond Hydrogen Bonding & Dipole-Dipole Groups->HBond leads to Aprotic Polar Aprotic (e.g., Acetone, DMSO, THF) VDW->Aprotic Moderate Solubility (Dipole interactions) Nonpolar Nonpolar (e.g., Toluene, Hexane) VDW->Nonpolar Low to Moderate Solubility (Hydrophobic core) Protic Polar Protic (e.g., Methanol, Ethanol) HBond->Protic High Solubility (H-bond donor/acceptor) HBond->Aprotic Moderate to High Solubility (H-bond acceptor)

Caption: Predictive framework for solvent selection.

Proposed Solvents for Screening

Based on the analysis above, the following table categorizes common organic solvents and provides a hypothesis for the solubility of this compound.

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted Solubility for this compoundRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh The solvent's -OH group can effectively hydrogen bond with the solute's -OH and ether/fluoro groups.
Polar Aprotic Acetone, THF, Ethyl Acetate, AcetonitrileDipole-DipoleModerate to High These solvents are good hydrogen bond acceptors for the solute's -OH group and can solvate its polar regions.
Polar Aprotic DMSO, DMFDipole-Dipole (strong)High Highly polar solvents that are excellent hydrogen bond acceptors.
Nonpolar Aromatic Toluene, BenzeneVan der Waals, π-π stackingModerate Can effectively solvate the large aromatic core of the solute.
Nonpolar Aliphatic Hexane, CyclohexaneVan der WaalsLow Lacks any polar interactions to effectively solvate the polar -OH group of the solute.

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is necessary. The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This technique ensures that the solvent becomes fully saturated with the solute, providing a true measure of its maximum dissolved concentration under specific conditions.[10][11]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final analysis.

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours using an orbital shaker. A->B C 3. Phase Separation Centrifuge the vial to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw a known volume of the clear supernatant. C->D E 5. Dilution Dilute the supernatant with a suitable mobile phase to fall within the HPLC calibration range. D->E F 6. Quantification Inject the diluted sample into a calibrated HPLC system to determine concentration. E->F

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the thermodynamic solubility at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector

Procedure:

  • Preparation of Vials: For each solvent to be tested, prepare three vials in triplicate for statistical validity.

  • Addition of Solute: Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the test solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the vials to shake for at least 24 hours.[10]

    • Causality Insight: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high if the compound initially forms a supersaturated or amorphous solution.[10]

  • Phase Separation: After the equilibration period, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow for gross sedimentation. Then, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully open each vial and, without disturbing the solid pellet, withdraw a precise aliquot of the clear supernatant (e.g., 1.0 mL).

  • Filtration (Optional but Recommended): For added certainty that no fine particulates are transferred, filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that is expected to fall within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted samples via HPLC as described in the following section.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved solute due to its high sensitivity and specificity.[12][13]

Protocol for HPLC Quantification

1. Preparation of Standard (Stock) Solution:

  • Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a Class A volumetric flask (e.g., 10 mL) with a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Construction of the Calibration Curve:

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.[1][2] The concentration range should bracket the expected concentration of your diluted samples.

  • Inject each standard into the HPLC system (in triplicate) under the defined chromatographic conditions.

  • Plot the average peak area (y-axis) against the known concentration (x-axis).

  • Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) value of >0.995 to be considered linear and reliable.[12]

3. Sample Analysis:

  • Inject the diluted supernatant samples (from step 3.2.8) into the HPLC system using the same method as the standards.

  • Record the peak area for this compound in each chromatogram.

4. Calculation of Solubility:

  • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample (x) from its measured peak area (y).

    • Concentration_diluted = (Peak_Area - y_intercept) / slope

  • Multiply this value by the dilution factor to determine the original concentration in the saturated solution.

    • Solubility (mg/mL) = Concentration_diluted × Dilution_Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be reported in a clear and organized manner to allow for easy comparison and interpretation.

Example Data Summary Table
SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Deviation
Methanol25.0[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Acetone25.0[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Toluene25.0[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Hexane25.0[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Conclusion

This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound in organic solvents. By understanding the interplay of the solute's structural features and the properties of the solvent, researchers can make informed decisions for process development and formulation. The detailed shake-flask and HPLC protocols described herein offer a robust and reliable methodology for generating high-quality, quantitative solubility data, filling a critical knowledge gap for this important chemical compound. Adherence to these systematic approaches ensures that the generated data is both accurate and reproducible, serving as a valuable asset for any research or development program.

References

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  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

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  • PubChem. (n.d.). [4-(4-Fluorophenyl)phenyl]methanol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solubility of biphenyl in organic nonelectrolyte solvents. [Link]

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  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Vedantu. (n.d.). Is Biphenyl soluble in Methanol. Retrieved January 17, 2026, from [Link]

  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content. [Link]

  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • ResearchGate. (2025, August 8). Prediction of the solubility of selected pharmaceuticals in water and alcohols with a group contribution method. [Link]

  • Chegg. (n.d.). Alcohols and Ethers. Retrieved January 17, 2026, from [Link]

  • Clark College. (n.d.). Alcohols, Phenols, Thiols, and Ethers. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenol. Retrieved January 17, 2026, from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. [https://www.rjpbcs.com/pdf/2017_8(6)/[14].pdf]([Link]14].pdf)

  • ResearchGate. (2025, August 9). The Hydroxyl Group-Solvent and Carbonyl Group-Solvent Specific Interactions for Some Selected Solutes. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • U.S. Food & Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

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  • PubMed Central. (n.d.). Crystal structure of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene. [Link]

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An In-depth Technical Guide to the Synthesis and Significance of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Diaryl Ethers

[4-(4-Fluorophenoxy)phenyl]methanol (CAS No. 167091-96-5) is a fluorinated diaryl ether, a class of organic compounds of significant interest to the drug discovery and development community.[1] The diaryl ether scaffold is a common structural motif in a wide range of biologically active molecules, including antibiotics, antifungals, and anti-inflammatory agents.[2] The introduction of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic route to this compound, grounded in well-established chemical principles, and offers insights into the experimental rationale for its preparation.

Historical Context and Rationale for Synthesis: The Ullmann Condensation

Traditionally, the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4][6] However, modern advancements have introduced milder and more efficient catalytic systems, expanding the reaction's scope and applicability.[7][8][9] The synthesis of this compound is a logical extension of this chemistry, aimed at creating a versatile intermediate for medicinal chemistry research. The presence of both a reactive benzylic alcohol and a stable, fluorinated diaryl ether moiety makes it an attractive starting material for generating libraries of complex molecules for biological screening.[3][10]

Core Synthesis Strategy

A robust and efficient two-step synthesis of this compound is proposed, starting from commercially available precursors. This strategy leverages the classic Ullmann condensation to form the diaryl ether bond, followed by a selective reduction of an aldehyde to the desired primary alcohol.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Aldehyde Reduction A 4-Fluorophenol C 4-(4-Fluorophenoxy)benzaldehyde (Intermediate) A->C CuI, Base High-boiling solvent B 4-Chlorobenzaldehyde B->C D 4-(4-Fluorophenoxy)benzaldehyde E This compound (Final Product) D->E NaBH4 Methanol/Ethanol G reagents 4-Fluorophenol + 4-Chlorobenzaldehyde + K2CO3 + CuI in DMF reflux Heat to 120-140°C (12-24h) reagents->reflux workup Cool, quench with H2O reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product 4-(4-Fluorophenoxy)benzaldehyde purification->product G start 4-(4-Fluorophenoxy)benzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT (1-2h) add_nabh4->react workup Quench with H2O react->workup extract Extract with Ethyl Acetate workup->extract isolate This compound extract->isolate

Sources

Unlocking the Therapeutic Potential of [4-(4-Fluorophenoxy)phenyl]methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the untapped research potential of a specific diaryl ether, [4-(4-Fluorophenoxy)phenyl]methanol. We present a comprehensive roadmap for its investigation as a novel therapeutic agent, with a primary focus on oncology. This document will detail synthetic strategies for derivatization, propose key biological targets, and provide robust protocols for in vitro and in vivo evaluation. Our central hypothesis is that the unique combination of the diaryl ether linkage and the fluorine substituent on this compound provides a versatile platform for the development of potent and selective inhibitors of critical cancer-related enzymes, namely protein kinases and topoisomerases.

Introduction: The Promise of a Fluorinated Diaryl Ether

This compound is a structurally intriguing molecule, uniting two key features of many successful pharmaceuticals: the diaryl ether core and a fluorine atom. The diaryl ether motif offers a unique conformational flexibility, allowing it to adapt to the binding sites of various biological targets.[1] Its presence in numerous natural products and synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties underscores its therapeutic relevance.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. In the context of this compound, the fluorine atom on the phenoxy ring is poised to influence the electronic properties of the molecule and potentially engage in specific interactions with target proteins.

This guide will explore two primary avenues of research for this compound and its derivatives:

  • Protein Kinase Inhibition: The diaryl ether scaffold is a common feature in many approved small-molecule kinase inhibitors.[3] We will investigate the potential of this compound derivatives to target and inhibit specific protein kinases implicated in cancer progression.

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy.[4] We will explore the possibility of designing novel topoisomerase inhibitors based on the this compound scaffold.

Proposed Research Areas and Methodologies

Synthetic Strategy: Building a Focused Library of Derivatives

The hydroxyl group of this compound serves as a convenient handle for synthetic modification. Our proposed strategy involves the creation of a focused library of derivatives to probe structure-activity relationships (SAR).

2.1.1. General Synthetic Scheme:

The primary alcohol of this compound can be readily converted to a variety of functional groups. A key intermediate is the corresponding aldehyde, which can be synthesized via oxidation. This aldehyde can then serve as a versatile precursor for a range of derivatives.

G cluster_0 Synthesis of Derivatives Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Step 1 Aldehyde [4-(4-Fluorophenoxy)phenyl]carbaldehyde Oxidation->Aldehyde Intermediate Reductive_Amination Reductive Amination (Various Amines, NaBH(OAc)3) Aldehyde->Reductive_Amination Step 2a Wittig_Reaction Wittig Reaction (Phosphonium Ylides) Aldehyde->Wittig_Reaction Step 2b Grignard_Reaction Grignard Reaction (Organomagnesium Halides) Aldehyde->Grignard_Reaction Step 2c Amine_Derivatives Amine Derivatives Reductive_Amination->Amine_Derivatives Alkene_Derivatives Alkene Derivatives Wittig_Reaction->Alkene_Derivatives Secondary_Alcohols Secondary Alcohol Derivatives Grignard_Reaction->Secondary_Alcohols

Caption: Proposed synthetic workflow for derivatization.

2.1.2. Detailed Synthetic Protocol: Oxidation to Aldehyde

Objective: To synthesize the key intermediate, [4-(4-Fluorophenoxy)phenyl]carbaldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (for PCC) or dilute with diethyl ether and filter to remove the DMP byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified [4-(4-Fluorophenoxy)phenyl]carbaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry.

Research Area 1: Protein Kinase Inhibition

Rationale: Dysregulated protein kinase activity is a hallmark of cancer.[3] The diaryl ether scaffold is present in numerous FDA-approved kinase inhibitors. We hypothesize that derivatives of this compound can be designed to bind to the ATP-binding pocket of specific oncogenic kinases.

Proposed Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • B-Raf Kinase: Frequently mutated in melanoma and other cancers.

2.2.1. In Silico Screening: Molecular Docking

Objective: To predict the binding affinity and binding mode of the synthesized derivatives to the ATP-binding sites of the target kinases.

Protocol:

  • Protein Preparation: Obtain the crystal structures of the target kinases (e.g., EGFR, VEGFR-2, B-Raf) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized derivatives and perform energy minimization.

  • Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligands into the defined ATP-binding pocket of each kinase.[5]

  • Analysis: Analyze the docking poses and scoring functions to predict binding affinities. Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and potential interactions involving the fluorine atom.

G cluster_1 Molecular Docking Workflow Library Synthesized Derivative Library Ligand_Prep 3D Structure Generation & Energy Minimization Library->Ligand_Prep Target Target Kinase Crystal Structure (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Target->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Binding Modes & Scoring Functions Docking->Analysis SAR Structure-Activity Relationship (SAR) & Lead Optimization Analysis->SAR

Caption: In silico screening workflow for kinase inhibitors.

2.2.2. In Vitro Evaluation: Kinase Inhibition and Cell Viability Assays

Objective: To experimentally determine the inhibitory activity of the compounds against the target kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the test compound. The signal is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

MTT Cell Viability Assay:

Protocol: [6][7]

  • Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives and a positive control (a known inhibitor of the target kinase) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Table 1: Hypothetical In Vitro Screening Data

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
FPM-001EGFR150A5492.5
FPM-002EGFR75A5491.1
FPM-003VEGFR-2200HUVEC5.2
FPM-004VEGFR-290HUVEC2.8
FPM-005B-Raf120A3753.0
FPM-006B-Raf50A3751.5
Research Area 2: Topoisomerase Inhibition

Rationale: Topoisomerases are critical for resolving DNA topological problems during replication, transcription, and recombination.[4] Inhibitors of these enzymes are effective anticancer agents.[8] We propose that the planar diaryl ether structure of this compound derivatives could intercalate into DNA or bind to the topoisomerase-DNA complex, thereby inhibiting enzyme function.

Proposed Targets:

  • Topoisomerase I (Top1): Relaxes DNA supercoiling by creating single-strand breaks.

  • Topoisomerase II (Top2): Creates transient double-strand breaks to allow for the passage of another DNA duplex.

2.3.1. In Vitro Evaluation: Topoisomerase Inhibition Assays

DNA Relaxation Assay (for Top1):

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Top1. An effective inhibitor will prevent this relaxation.

Decatenation Assay (for Top2):

This assay assesses the ability of Top2 to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. An inhibitor will prevent this decatenation.

2.3.2. Mechanism of Action Studies

Comet Assay (Single Cell Gel Electrophoresis):

This assay can detect DNA strand breaks induced by topoisomerase poisons.

Cell Cycle Analysis:

Flow cytometry can be used to determine if the compounds induce cell cycle arrest at specific phases, which is a common effect of topoisomerase inhibitors.

In Vivo Evaluation: Xenograft Models

Rationale: Promising lead compounds identified from in vitro studies must be evaluated in a living organism to assess their efficacy and toxicity.[9]

Protocol for Subcutaneous Xenograft Model: [10][11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HT-29) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the lead compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

G cluster_2 In Vivo Xenograft Model Workflow Cell_Implantation Subcutaneous Injection of Cancer Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel anticancer agents. The strategic combination of the privileged diaryl ether scaffold and a fluorine substituent provides a strong foundation for designing potent and selective inhibitors of key cancer targets. This technical guide has outlined a comprehensive and logical research plan, from the synthesis of a focused derivative library to rigorous in vitro and in vivo evaluation. The proposed methodologies, including molecular docking, enzymatic and cell-based assays, and xenograft models, provide a clear path forward for elucidating the therapeutic potential of this compound class. Successful execution of this research plan could lead to the identification of novel lead compounds for further preclinical and clinical development, ultimately contributing to the arsenal of anticancer therapeutics.

References

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Methodological & Application

Synthesis of Bioactive Molecules Using [4-(4-Fluorophenoxy)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-Fluorophenoxy)phenyl Moiety in Medicinal Chemistry

The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom, particularly on a phenyl ring, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.[1] The compound [4-(4-Fluorophenoxy)phenyl]methanol serves as a versatile building block, combining the robust diaryl ether core with a reactive benzylic alcohol. This primary alcohol provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse functionalities through etherification and esterification reactions. This guide provides detailed protocols and scientific rationale for the synthesis of novel bioactive molecules utilizing this valuable intermediate.

Core Synthetic Strategies: Leveraging the Hydroxymethyl Group

The primary alcohol of this compound is the key to its utility as a synthetic intermediate. The two principal transformations to construct more complex bioactive candidates are etherification, most commonly through the Williamson ether synthesis, and esterification.

I. Synthesis of Bioactive Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then displaces a leaving group on a suitable electrophile to form the desired ether linkage.

Conceptual Workflow: Williamson Ether Synthesis

G A This compound C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., NaH, KH) E Bioactive Ether Derivative C->E SN2 Attack D Alkyl Halide (R-X) (with desired bioactive moiety)

Caption: General workflow for the Williamson ether synthesis.

Protocol 1: Synthesis of a Hypothetical Anticancer Agent via Etherification

This protocol describes the synthesis of a hypothetical ether derivative with potential anticancer activity, incorporating a quinoline moiety known to be present in some kinase inhibitors.[3][4][5]

Reaction Scheme:

(Illustrative scheme: this compound reacting with 4-chloroquinoline in the presence of NaH to form the ether-linked product)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example
This compound167091-96-5218.22Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Sigma-Aldrich
4-Chloroquinoline611-35-8163.61Alfa Aesar
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09Acros Organics
Diethyl Ether60-29-774.12Fisher Scientific
Saturated aqueous sodium bicarbonateN/AN/AIn-house prep.
BrineN/AN/AIn-house prep.
Anhydrous Magnesium Sulfate7487-88-9120.37VWR Chemicals

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, add this compound (1.0 g, 4.58 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the solution at room temperature until the solid is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (0.22 g of 60% dispersion, 5.50 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • Scientist's Note: The addition of NaH is exothermic and generates hydrogen gas. Ensure proper ventilation and slow addition to control the reaction. Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Addition of Electrophile: Dissolve 4-chloroquinoline (0.83 g, 5.04 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ether derivative.

II. Synthesis of Bioactive Esters via Steglich Esterification

Esterification provides another avenue to create diverse bioactive molecules from this compound. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for coupling sterically hindered alcohols or acid-labile substrates.[6]

Conceptual Workflow: Steglich Esterification

G A This compound D Bioactive Ester Derivative A->D B Carboxylic Acid (R-COOH) (with desired bioactive moiety) B->D C Coupling Agent (DCC/DIC) + Catalyst (DMAP) C->D Ester Formation

Caption: General workflow for Steglich esterification.

Protocol 2: Synthesis of a Hypothetical Anti-inflammatory Agent via Esterification

This protocol outlines the synthesis of a hypothetical ester derivative incorporating ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), to potentially create a novel compound with modified pharmacokinetic properties.

Reaction Scheme:

(Illustrative scheme: this compound reacting with Ibuprofen in the presence of DCC and DMAP to form the ester-linked product)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example
This compound167091-96-5218.22Sigma-Aldrich
Ibuprofen15687-27-1206.29TCI America
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33Oakwood Chemical
4-Dimethylaminopyridine (DMAP)1122-58-3122.17Combi-Blocks
Anhydrous Dichloromethane (DCM)75-09-284.93Alfa Aesar
1 M Hydrochloric AcidN/AN/AIn-house prep.
Saturated aqueous sodium bicarbonateN/AN/AIn-house prep.
BrineN/AN/AIn-house prep.
Anhydrous Sodium Sulfate7757-82-6142.04EMD Millipore

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.58 mmol) and ibuprofen (1.04 g, 5.04 mmol, 1.1 equivalents) in 30 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add 4-dimethylaminopyridine (0.056 g, 0.46 mmol, 0.1 equivalents) to the solution and stir at room temperature.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (1.04 g, 5.04 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM dropwise over 15 minutes.

    • Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC (4:1 hexanes:ethyl acetate).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to yield the pure ester.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The straightforward functionalization of its primary alcohol group via robust and well-established methods like the Williamson ether synthesis and Steglich esterification allows for the systematic exploration of chemical space in drug discovery programs. The inherent diaryl ether structure, coupled with the beneficial properties imparted by the fluorine substituent, makes derivatives of this compound promising candidates for development as novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases. Further exploration of diverse electrophiles and carboxylic acids in these synthetic protocols will undoubtedly lead to the discovery of new chemical entities with significant biological activity.

References

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  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. (2023).
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Application Notes and Protocols: [4-(4-Fluorophenoxy)phenyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for medicinal chemists to modulate metabolic stability, binding affinity, lipophilicity, and pKa of drug candidates.[1][2] Within this context, building blocks containing the fluorophenoxy motif have gained prominence. This guide focuses on [4-(4-Fluorophenoxy)phenyl]methanol , a versatile and high-value building block for the synthesis of novel therapeutics. Its diaryl ether structure, combined with a reactive benzylic alcohol, presents a unique combination of stability and synthetic versatility, making it a valuable starting point for creating diverse compound libraries targeting a range of biological pathways.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the applications of this compound, detailed experimental protocols for its derivatization, and case studies illustrating the significance of the 4-fluorophenoxy-phenyl scaffold in clinically relevant molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 167091-96-5[3][4][5][6][7][8]
Molecular Formula C₁₃H₁₁FO₂[8]
Molecular Weight 218.22 g/mol [8]
Appearance Solid[9]
SMILES OCc1ccc(Oc2ccc(F)cc2)cc1[9]
InChI Key CDHGTLMRIKSFII-UHFFFAOYSA-N[9]

The Strategic Advantage of the 4-Fluorophenoxy Moiety in Drug Design

The incorporation of the 4-fluorophenoxy group is not merely an arbitrary addition of a halogen. It is a calculated design choice intended to confer specific, advantageous properties to a drug candidate. The rationale behind its use is multifactorial.

1. Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing the fluorine atom at the para-position of the terminal phenyl ring effectively blocks a common site of oxidative metabolism (para-hydroxylation), thereby increasing the compound's half-life and bioavailability.[1]

2. Modulation of Electronic Properties and Binding Affinity: Fluorine's high electronegativity creates a dipole moment and can alter the electron distribution of the entire scaffold. This can lead to enhanced binding interactions with the target protein through favorable electrostatic or dipole-dipole interactions. Furthermore, the fluorophenoxy group can participate in non-covalent interactions, such as halogen bonding, which can contribute to improved binding affinity and selectivity.

3. Physicochemical Profile Tuning: The introduction of fluorine can influence a molecule's lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetics. While the effect can be context-dependent, the strategic placement of fluorine allows for fine-tuning of the logP to achieve an optimal balance between solubility and permeability.

Diagram: Key Features of the this compound Scaffold

G cluster_scaffold This compound cluster_properties Functional Significance scaffold Core Scaffold A Benzylic Alcohol (-CH₂OH) B Diaryl Ether Linkage (-O-) propA Reactive handle for Oxidation, Etherification, Esterification A->propA C 4-Fluorophenyl Group propB Provides structural rigidity and vectorial orientation for substituents B->propB propC Enhances metabolic stability (blocks p-hydroxylation) Modulates binding affinity (electronegativity) C->propC

Caption: Functional attributes of the this compound building block.

Synthetic Protocols: Derivatization of this compound

The benzylic alcohol functional group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed, field-proven protocols for its conversion into key synthetic intermediates: the corresponding aldehyde, an ether, and an ester.

Protocol 1: Oxidation to 4-(4-Fluorophenoxy)benzaldehyde

The selective oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation in organic synthesis. This protocol utilizes a mild, metal-free photochemical method, offering an environmentally benign alternative to traditional heavy-metal oxidants.[10]

Reaction Scheme: this compound → 4-(4-Fluorophenoxy)benzaldehyde

Materials:

  • This compound

  • Eosin Y (photocatalyst)

  • Acetonitrile (or other suitable solvent)

  • Molecular Oxygen (O₂)

  • Blue LED light source

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and Eosin Y (1-2 mol%) in acetonitrile.

  • Oxygenation: Seal the vessel and purge with molecular oxygen (O₂) for 5-10 minutes. Maintain a positive pressure of O₂ using a balloon.

  • Photocatalysis: Place the reaction vessel in proximity to a blue LED light source and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-(4-Fluorophenoxy)benzaldehyde.

Causality and Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored for the disappearance of the starting material and the appearance of the more nonpolar aldehyde product. The choice of Eosin Y as a photocatalyst under blue light irradiation provides a mild and selective oxidation, minimizing over-oxidation to the carboxylic acid, which can be a common side reaction with harsher oxidants.[10]

Protocol 2: Etherification with an Alkyl Halide (O-Alkylation)

The synthesis of ethers from benzylic alcohols is a common strategy to introduce lipophilic side chains or to link the core scaffold to other functional groups. This protocol describes a base-mediated Williamson ether synthesis.

Reaction Scheme: this compound + R-X → 4-(Alkoxymethyl)-1-(4-fluorophenoxy)benzene

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol (typically 2-16 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness: The use of a strong base like NaH ensures complete deprotonation of the alcohol, which is necessary for the subsequent Sₙ2 reaction with the alkyl halide. The reaction is conducted under anhydrous and inert conditions to prevent quenching of the highly reactive NaH. The work-up procedure is designed to safely neutralize the base and efficiently extract the desired ether product.

Protocol 3: Esterification with a Carboxylic Acid

Esterification is a key reaction for creating prodrugs or for introducing functional groups that can engage in specific binding interactions, such as hydrogen bonding. This protocol outlines a standard carbodiimide-mediated coupling reaction.

Reaction Scheme: this compound + R-COOH → [4-(4-Fluorophenoxy)phenyl]methyl ester

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C and add DCC or EDC (1.2 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Washing: Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Causality and Trustworthiness: DCC/EDC are coupling agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic benzylic alcohol. DMAP serves as a catalyst to accelerate this process. The sequential washing steps in the work-up are crucial for removing unreacted starting materials and the coupling byproducts, ensuring a pure final product.

Diagram: Synthetic Pathways from this compound

G cluster_reactions Derivatization Reactions start This compound oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification NaH, R-X esterification Esterification start->esterification R-COOH, DCC/EDC aldehyde 4-(4-Fluorophenoxy)benzaldehyde oxidation->aldehyde ether Diaryl Ether Derivatives etherification->ether ester Ester Derivatives esterification->ester

Caption: Key synthetic transformations of the title building block.

Case Study: The 4-Fluorophenoxy Scaffold in c-Met Kinase Inhibitors

Several series of novel 4-(2-fluorophenoxy)quinoline and 4-(2-fluorophenoxy)pyridine derivatives have been developed as highly selective and potent c-Met inhibitors.[2][12] For instance, a compound from a 4-(2-fluorophenoxy)quinoline series demonstrated a c-Met kinase IC₅₀ of 1.1 nM and exhibited potent cytotoxicity against HT-29, MKN-45, and A549 cancer cell lines.[12]

Diagram: Core Structure of a Representative c-Met Inhibitor

G cluster_inhibitor Generic c-Met Inhibitor Scaffold cluster_rationale Design Rationale scaffold Core Structure hinge_binder Hinge-Binding Motif (e.g., Quinoline, Pyridine) linker Linker Group hinge_binder->linker rationale_hinge Interacts with the kinase hinge region hinge_binder->rationale_hinge fluorophenoxy 4-Fluorophenoxy Group linker->fluorophenoxy rationale_linker Provides optimal vector and can be functionalized linker->rationale_linker rationale_fluoro Occupies a hydrophobic pocket; F-atom enhances binding and blocks metabolism fluorophenoxy->rationale_fluoro

Caption: Structural components of a typical 4-fluorophenoxy-based c-Met inhibitor.

In these inhibitors, the 4-fluorophenoxy moiety typically occupies a hydrophobic pocket within the c-Met kinase domain. The benzylic position, analogous to the methanol group in our starting building block, is often functionalized to connect to the hinge-binding region of the inhibitor. The insights from these published c-Met inhibitors strongly validate the utility of this compound as a building block for synthesizing kinase inhibitors and other targeted therapeutics. The protocols provided in this guide enable the synthesis of aldehydes, ethers, and esters, which are all common intermediates in the construction of such complex molecules.

Biological Activity of Representative 4-Fluorophenoxy-based c-Met Inhibitors

Compound ClassTargetIC₅₀ (Kinase Assay)Cellular Activity (IC₅₀)Reference
4-(2-Fluorophenoxy)quinolinec-Met1.1 nM0.07 - 0.22 µM (various cell lines)[12]
4-(2-Fluorophenoxy)pyridinec-Met16 nM0.56 - 1.59 µM (various cell lines)[2]

This data underscores the high potency achievable with scaffolds containing the 4-fluorophenoxy-phenyl core, solidifying the status of this compound as a privileged building block for modern drug discovery campaigns.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers inherent advantages for medicinal chemistry programs. The presence of the 4-fluorophenoxy group provides a reliable method for enhancing metabolic stability and modulating target affinity, while the benzylic alcohol offers a versatile synthetic handle for rapid library generation and lead optimization. The protocols and case studies presented herein provide a robust framework for researchers to leverage the full potential of this valuable scaffold in the pursuit of novel and effective therapeutics.

References

  • Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1587-1600. Available from: [Link]

  • Wang, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]

  • Arctom. CAS NO. 167091-96-5 | this compound. Available from: [Link]

  • Yao, H., et al. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5359. Available from: [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. Available from: [Link]

  • Wang, L., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-42. Available from: [Link]

  • Jagiellonian University Repository. Synthesis of building blocks targeting hinge region of kinases - search for non-selective ROCK inhibitors. Available from: [Link]

  • PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]

  • Begum, J., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3861. Available from: [Link]

  • Research and Reviews. Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Google Patents. Process for the preparation of 4-{4[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide, its salts and monohydrate.
  • Zhao, Y., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115456. Available from: [Link]

  • Google Patents. Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Google Patents. Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
  • Google Patents. (12) STANDARD PATENT (11) Application No. AU 2015269198 B2 (19) AUSTRALIAN PATENT OFFICE.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Modern Organic Synthesis. Available from: [Link]

Sources

Application Notes and Protocols for the O-Alkylation of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The O-alkylation of alcohols is a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. The introduction of an ether linkage can profoundly influence a molecule's pharmacological profile, affecting properties such as solubility, metabolic stability, and target binding affinity. This document provides detailed experimental protocols for the O-alkylation of [4-(4-Fluorophenoxy)phenyl]methanol, a key structural motif in various biologically active compounds. We present two robust and widely applicable methods: the classic Williamson ether synthesis, including a phase-transfer catalysis variant, and the versatile Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this important benzylic alcohol.

Introduction: The Strategic Importance of O-Alkylation

The diaryl ether moiety, present in the this compound scaffold, is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage in favorable interactions with biological targets. The benzylic alcohol functional group on this scaffold serves as a prime handle for further molecular elaboration through O-alkylation. By converting the hydroxyl group into an ether, chemists can introduce a vast array of alkyl, aryl, or functionalized side chains, enabling systematic structure-activity relationship (SAR) studies.

The choice of alkylation strategy is critical and depends on factors such as the nature of the alkylating agent, the desired stereochemistry, and the overall functional group tolerance of the substrate. This note details two distinct and powerful methods to achieve this transformation, providing a comprehensive guide to reaction setup, execution, and product purification.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating an alcohol, displaces a halide or other suitable leaving group from an alkyl electrophile.[1][2][3]

Mechanistic Rationale

The core of this method involves a two-step sequence:

  • Deprotonation: The benzylic alcohol, this compound, is treated with a strong base to form the corresponding alkoxide. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the alcohol, driving the reaction forward by liberating hydrogen gas.[4]

  • Nucleophilic Attack: The resulting nucleophilic alkoxide then attacks the primary or secondary alkyl halide (or sulfonate) in an SN2 fashion.[1][3][4] This step is most efficient with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) as steric hindrance can lead to competing elimination reactions (E2) with secondary and especially tertiary halides.[3][4]

Williamson_Mechanism

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous DMF or THF (approximately 0.1–0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical reaction is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[1]

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ether.[5][6]

ReagentM.W.EquivalentsMoles (mmol)Mass/Volume
This compound218.22 g/mol 1.05.01.09 g
Sodium Hydride (60%)24.00 g/mol 1.26.0240 mg
Ethyl Bromide108.97 g/mol 1.15.50.48 mL
Anhydrous DMF---25 mL

Table 1: Example stoichiometry for the ethylation of this compound.

Phase-Transfer Catalysis (PTC) Modification

For industrial-scale syntheses or when anhydrous conditions are difficult to maintain, phase-transfer catalysis offers a practical alternative.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkyl halide.[1][7] This method avoids the need for hazardous reagents like NaH and anhydrous solvents.[7]

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a complete inversion of stereochemistry.[8][9][10] This makes it particularly valuable in stereoselective synthesis. The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanistic Rationale

The mechanism is more complex than the Williamson synthesis but offers distinct advantages, such as milder reaction conditions.

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.

  • Alcohol Activation: The alcohol's hydroxyl group attacks the positively charged phosphorus atom of the betaine.

  • Oxyphosphonium Salt Formation: This forms an alkoxyphosphonium salt, which is an excellent leaving group (essentially activated water).[9][11]

  • SN2 Displacement: The nucleophile (in this case, another alcohol for ether synthesis or a phenol) attacks the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the desired product.[8][11]

Mitsunobu_Workflow

Detailed Experimental Protocol

Materials:

  • This compound

  • The second alcohol (R'-OH) to be coupled (e.g., phenol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approximately 0.1–0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed. Maintain the temperature at or below 20 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The main challenge in a Mitsunobu reaction is the removal of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate.[12] Direct purification of the residue by flash column chromatography is the most common method to isolate the desired ether.

ReagentM.W.EquivalentsMoles (mmol)Mass/Volume
This compound218.22 g/mol 1.02.0436 mg
Phenol94.11 g/mol 1.22.4226 mg
Triphenylphosphine (PPh₃)262.29 g/mol 1.53.0787 mg
DIAD202.21 g/mol 1.53.00.59 mL
Anhydrous THF---20 mL

Table 2: Example stoichiometry for the phenylation of this compound.

Method Selection and Troubleshooting

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Redox-coupled SN2
Stereochemistry Inversion at electrophileInversion at alcohol
Key Reagents Strong base (e.g., NaH), Alkyl HalidePPh₃, DEAD/DIAD
Conditions Often requires heatingTypically 0 °C to room temperature
Advantages Simple reagents, scalable, cost-effective for simple alkylations.Mild conditions, broad scope, stereospecific inversion, good for hindered alcohols.
Limitations Strong base required, risk of elimination with 2°/3° halides, sensitive to protic functional groups.Stoichiometric byproducts (TPPO) can complicate purification, requires acidic nucleophiles (pKa < 13).[8]

Troubleshooting:

  • Low Yield in Williamson Synthesis: Ensure reagents and solvents are truly anhydrous. Consider a more polar aprotic solvent like DMF or using the PTC method. If elimination is a problem, switch to a better leaving group (e.g., iodide or tosylate) or consider the Mitsunobu reaction.

  • Purification Issues in Mitsunobu Reaction: TPPO can be challenging to remove. Techniques include crystallization of the product, using polymer-supported PPh₃, or modified phosphines that result in water-soluble oxides.

Conclusion

The O-alkylation of this compound is a valuable transformation for generating chemical diversity in drug discovery programs. Both the Williamson ether synthesis and the Mitsunobu reaction provide effective and reliable routes to the desired ether products. The choice between these methods will be dictated by the specific alkylating partner, scalability requirements, and the need for stereochemical control. The protocols outlined in this application note provide a solid foundation for researchers to successfully synthesize novel analogues based on this important chemical scaffold.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Mitsunobu Reaction. [Link]

  • Various Authors. (2019). Mitsunobu Reaction. [Link]

  • Ansari, M. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]

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Application Notes and Protocols for the Derivatization of [4-(4-Fluorophenoxy)phenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds.[1][2][3] This structural unit's unique conformational properties and synthetic accessibility make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][4] The parent molecule, [4-(4-fluorophenoxy)phenyl]methanol, offers a reactive benzylic hydroxyl group—a prime handle for chemical modification. This document provides a detailed guide for researchers, outlining validated protocols for the strategic derivatization of this core scaffold. We will explore key transformations—etherification, esterification, and amination—explaining the causal relationship between these structural modifications and their anticipated impact on critical drug-like properties.

The Strategic Imperative for Derivatization

The journey from a hit compound to a clinical candidate hinges on iterative structural modification to optimize the molecule's pharmacological profile. This process, known as Structure-Activity Relationship (SAR) optimization, aims to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The benzylic alcohol of this compound is an ideal anchor point for such exploration.

Why Derivatize at this Position?

  • Modulation of Physicochemical Properties: The introduction of new functional groups via ether, ester, or amine linkages allows for the fine-tuning of key parameters like lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity.[5] These properties govern a molecule's solubility, membrane permeability, and potential for off-target interactions. For instance, introducing a basic amine can enhance aqueous solubility, which is often desirable for oral bioavailability.

  • Probing Target Interactions: The space extending from the benzylic carbon can be explored with various substituents to establish new, beneficial interactions within a biological target's binding pocket. An ester linkage might introduce a hydrogen bond acceptor, while a bulkier ether group could engage with a hydrophobic pocket.

  • Metabolic Stability: Benzylic alcohols can be susceptible to in vivo oxidation. Converting the hydroxyl group into a more stable ether or a metabolically cleavable ester (for prodrug strategies) can significantly alter the compound's pharmacokinetic profile.

The following sections provide robust, step-by-step protocols for achieving these critical transformations.

Derivatization Strategies & Experimental Protocols

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable, and high-yielding method for forming an ether bond from an alcohol and an alkyl halide.[6][7][8] The reaction proceeds via an SN2 mechanism, where a strong base first deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an electrophilic carbon.[3][8] For benzylic alcohols, this method is particularly effective due to the reactivity of the alcohol and the unhindered nature of the reaction center.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol This compound Deprotonation Step 1: Deprotonation (Alkoxide Formation) Start_Mol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack Step 2: SN2 Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Alkoxide Intermediate Final_Ether Ether Derivative SN2_Attack->Final_Ether Salt Salt Byproduct (NaX) SN2_Attack->Salt

Protocol 2.1: Synthesis of 4-((4-fluorophenoxy)benzyl) ethyl ether

Rationale: This protocol details the synthesis of a simple ethyl ether. The choice of sodium hydride (NaH) as the base ensures complete and irreversible deprotonation of the alcohol, driving the reaction to completion.[9] Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solvates the sodium alkoxide intermediate.[7]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound218.22500 mg2.291.0
Sodium Hydride (60% dispersion in oil)24.00110 mg2.751.2
Iodoethane155.970.21 mL2.521.1
Anhydrous Tetrahydrofuran (THF)-20 mL--
Saturated aq. NH₄Cl-15 mL--
Ethyl Acetate (EtOAc)-30 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (500 mg, 2.29 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) and stir the solution at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (110 mg of 60% dispersion, 2.75 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.

  • Alkyl Halide Addition: Add iodoethane (0.21 mL, 2.52 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

  • Washing: Wash the combined organic layers with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ether derivative.

Synthesis of Ester Derivatives via Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[10][11] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as an acyl transfer agent, which accelerates the reaction and prevents the formation of an unreactive N-acylurea byproduct.[11][12] This method is valued for its mild conditions, making it suitable for substrates with sensitive functional groups.[12]

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol This compound Nucleophilic_Attack Step 3: Nucleophilic Attack Start_Mol->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Step 1: Acid Activation (O-Acylisourea formation) Carboxylic_Acid->Activation Coupling_Agent Coupling Agent (EDC/DCC) Coupling_Agent->Activation Catalyst Catalyst (DMAP) Acyl_Transfer Step 2: Acyl Transfer (DMAP catalysis) Catalyst->Acyl_Transfer Activation->Acyl_Transfer Acyl_Transfer->Nucleophilic_Attack Activated Acyl-DMAP Intermediate Final_Ester Ester Derivative Nucleophilic_Attack->Final_Ester Urea_Byproduct Urea Byproduct Nucleophilic_Attack->Urea_Byproduct

Protocol 2.2: Synthesis of [4-(4-fluorophenoxy)phenyl]methyl acetate

Rationale: This protocol uses EDC as the coupling agent, which has the advantage of producing a water-soluble urea byproduct, simplifying purification compared to DCC.[10] Dichloromethane (DCM) is a common solvent for this reaction, though greener alternatives like acetonitrile can also be effective.[10]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound218.22500 mg2.291.0
Acetic Acid60.050.14 mL2.521.1
EDC (EDCI)191.70525 mg2.751.2
DMAP122.1728 mg0.230.1
Dichloromethane (DCM)-20 mL--
1M HCl-15 mL--
Saturated aq. NaHCO₃-15 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (500 mg, 2.29 mmol), acetic acid (0.14 mL, 2.52 mmol), and DMAP (28 mg, 0.23 mmol) in DCM (20 mL).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC (525 mg, 2.75 mmol) in one portion.

  • Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). The acidic wash removes unreacted DMAP and any remaining EDC, while the basic wash removes excess acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Synthesis of Amine Derivatives via a Two-Step Oxidation/Reductive Amination Sequence

Direct amination of benzylic alcohols is possible but often requires specialized catalysts or harsh conditions. A more versatile and widely applicable strategy involves a two-step sequence: mild oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.[13] This approach allows for the introduction of a diverse range of primary and secondary amines.

Reductive_Amination_Pathway Start_Mol This compound Oxidation Step 1: Oxidation (e.g., PCC, DMP) Start_Mol->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Reductive_Amination Step 2: Reductive Amination (Amine + Reducing Agent) Aldehyde->Reductive_Amination Final_Amine Amine Derivative Reductive_Amination->Final_Amine

Protocol 2.3a: Oxidation to 4-(4-fluorophenoxy)benzaldehyde

Rationale: Pyridinium chlorochromate (PCC) is a reliable reagent for the mild oxidation of primary alcohols to aldehydes, with minimal risk of over-oxidation to the carboxylic acid.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound218.22500 mg2.291.0
Pyridinium Chlorochromate (PCC)215.56740 mg3.441.5
Dichloromethane (DCM)-25 mL--
Silica Gel-~2 g--
Diethyl Ether-50 mL--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add PCC (740 mg, 3.44 mmol) and silica gel (~2 g).

  • Reagent Addition: Dissolve this compound (500 mg, 2.29 mmol) in DCM (25 mL) and add it to the PCC mixture.

  • Reaction Progression: Stir the resulting dark brown mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter it through a short plug of silica gel, washing thoroughly with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorophenoxy)benzaldehyde, which can often be used in the next step without further purification.

Protocol 2.3b: Reductive Amination with Benzylamine

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations.[13] It is less basic than other hydrides like sodium borohydride, which minimizes side reactions. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by STAB.[14]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
4-(4-Fluorophenoxy)benzaldehyde216.21495 mg2.291.0
Benzylamine107.150.25 mL2.291.0
Sodium Triacetoxyborohydride (STAB)211.94728 mg3.441.5
Dichloroethane (DCE)-20 mL--
Acetic Acid-0.13 mL2.291.0
Saturated aq. NaHCO₃-20 mL--

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(4-fluorophenoxy)benzaldehyde (495 mg, 2.29 mmol) in dichloroethane (20 mL).

  • Amine Addition: Add benzylamine (0.25 mL, 2.29 mmol) followed by acetic acid (0.13 mL, 2.29 mmol). Stir for 20 minutes at room temperature to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (728 mg, 3.44 mmol) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Extract the mixture with DCM (2 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired secondary amine.

Conclusion: A Gateway to Novel Chemical Space

The protocols detailed herein provide a validated and reliable framework for the derivatization of this compound. By leveraging these fundamental transformations—etherification, esterification, and amination—medicinal chemists can systematically modify this privileged diaryl ether scaffold. Each new derivative represents a probe into the complex interplay between chemical structure and biological function. The strategic application of these methods will undoubtedly accelerate the exploration of novel chemical space and aid in the discovery of next-generation therapeutic agents.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. ResearchGate.

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed.

  • Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog.

  • Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.

  • Williamson Ether Synthesis. J&K Scientific LLC.

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC - NIH.

  • (4-(4-Fluorophenoxy)phenyl)methanol. Sigma-Aldrich.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Supporting Information. The Royal Society of Chemistry.

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis.

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed.

  • Williamson ether synthesis. Wikipedia.

  • Mitsunobu reaction. Wikipedia.

  • Mitsunobu reaction. Organic Synthesis.

  • Steglich Esterification. SynArchive.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).

  • Steglich Esterification. Organic Chemistry Portal.

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed.

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed.

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.

  • Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate.

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Sources

Application Note: A Robust, Validated HPLC Method for Purity Analysis of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for [4-(4-Fluorophenoxy)phenyl]methanol, a key intermediate in pharmaceutical synthesis. The method was developed using a reversed-phase approach on a C18 stationary phase with gradient elution, providing excellent selectivity and resolution between the main component and its potential impurities. This document provides a comprehensive overview of the method's development rationale, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The described methodology is designed for direct implementation in research, development, and quality control laboratories.

Introduction and Scientific Rationale

This compound is a diaryl ether derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Therefore, a precise and accurate analytical method is essential for quality control.

The molecular structure of this compound, featuring two aromatic rings and a polar hydroxyl group, makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analyte Physicochemical Properties:

    • Structure: Chemical structure of this compound

    • Molecular Formula: C₁₃H₁₁FO₂[4]

    • Molecular Weight: 218.22 g/mol [4]

    • Appearance: Solid

    • Polarity: The combination of non-polar aromatic rings and a polar alcohol functional group results in a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase like C18.

  • Method Development Causality:

    • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography was selected because it is the predominant separation technique in the pharmaceutical industry for its robustness, reproducibility, and ability to handle moderately polar to non-polar analytes.

    • Stationary Phase (C18): An octadecylsilane (C18) column provides a non-polar surface that interacts with the hydrophobic regions of the analyte, offering excellent retention and selectivity for separating impurities with minor structural differences.

    • Mobile Phase (Gradient Elution): A gradient elution using water (acidified) and acetonitrile was chosen. The use of a gradient, where the percentage of the organic solvent (acetonitrile) is increased over time, is critical. This approach ensures that early-eluting, more polar impurities are well-resolved from the void volume, while late-eluting, more non-polar impurities are efficiently eluted from the column in a reasonable timeframe, resulting in sharper peaks and improved sensitivity.

    • UV Detection: The presence of two phenyl chromophores in the molecule predicts strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is recommended to determine the absorbance maximum (λmax) during method development. For this application note, a wavelength of 230 nm is selected, as it provides a robust signal for a wide range of aromatic compounds.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric glassware.

Chemicals and Reagents
  • This compound Reference Standard (CRS).

  • Acetonitrile (HPLC gradient grade).

  • Phosphoric Acid (ACS grade, ~85%).

  • Water (HPLC grade or Milli-Q equivalent).

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimension offering a good balance of efficiency, resolution, and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the analyte's hydroxyl group and any acidic/basic impurities, ensuring sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileA strong organic solvent with good UV transparency and low viscosity, ideal for gradient elution.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% BThis gradient provides high resolution for early-eluting impurities and ensures elution of non-polar species, followed by column re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that ensures optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 230 nmProvides high sensitivity for the analyte and expected aromatic impurities.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing peak distortion.
Run Time 20 minutesSufficient time for elution of all components and column re-equilibration.

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-gradient grade acetonitrile directly. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow

The overall analytical procedure follows a systematic and logical flow to ensure data integrity.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mp Prepare Mobile Phases (A and B) and Diluent prep_std Prepare Reference Standard Solution (50 µg/mL) prep_mp->prep_std prep_spl Prepare Sample Solution (500 µg/mL) prep_mp->prep_spl sst Perform System Suitability Test (SST) prep_spl->sst inject Inject Blank, Standard, and Sample Solutions sst->inject acquire Acquire Chromatographic Data inject->acquire check_sst Verify SST Results Against Acceptance Criteria acquire->check_sst integrate Integrate Peaks and Identify Components check_sst->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Final Report calculate->report G Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Defines Accuracy->Range Defines Precision->Range Defines Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Sources

1H NMR and 13C NMR characterization of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of [4-(4-Fluorophenoxy)phenyl]methanol using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for its ability to provide unambiguous structural information at the atomic level.[1][2][3] This application note provides a detailed guide and protocol for the complete ¹H and ¹³C NMR characterization of this compound, a key intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of complex spectral features, including chemical shifts, spin-spin coupling, and the influence of heteroatoms. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR for robust structural verification.

Introduction: The Role of NMR in Structural Verification

In the pipeline of drug development, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step.[4][5] NMR spectroscopy stands as the gold standard for the structural elucidation of small molecules in solution.[2] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides a detailed "fingerprint" of the molecule, revealing not only the types and number of atoms but also their connectivity and chemical environment.[1]

This compound is a diaryl ether derivative, a structural motif common in pharmacologically active compounds. Its precise characterization is paramount to understanding its chemical properties and behavior in subsequent synthetic steps or biological assays. This note details the systematic approach to its structural analysis using 1D NMR techniques.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of NMR signals. The structure of this compound is shown below with the IUPAC numbering convention for carbons and lettered labels for unique protons.

Caption: Molecular structure of this compound with atom labeling.

Experimental Protocols

Materials and Sample Preparation

Scientific integrity begins with meticulous sample preparation. The presence of particulate matter or paramagnetic impurities can degrade spectral quality by disrupting the magnetic field homogeneity.[6]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry glass vial.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][9] The final sample depth in a standard 5 mm NMR tube should be at least 4.5 cm to ensure it is properly positioned within the spectrometer's detection coil.[7][9]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[6]

  • Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample's identity.

NMR Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 16-32 (adjust based on concentration)

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

    • Temperature: 298 K

  • ¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Number of Scans (NS): 1024-4096 (¹³C has low natural abundance)

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

    • Temperature: 298 K

  • DEPT-135 Spectroscopy:

    • Pulse Program: Standard DEPT-135 sequence

    • Function: This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[10][11][12][13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into 5 mm NMR Tube dissolve->filter spectrometer 4. Insert into NMR Spectrometer filter->spectrometer lock_shim 5. Lock and Shim spectrometer->lock_shim acquire 6. Acquire Spectra (¹H, ¹³C, DEPT-135) lock_shim->acquire process 7. Fourier Transform & Phase Correction acquire->process integrate 8. Integrate & Calibrate process->integrate assign 9. Assign Signals & Interpret Data integrate->assign

Caption: A generalized workflow for NMR sample preparation, acquisition, and analysis.

Results and Discussion: Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

  • Hydroxymethyl Protons (Hₑ, Hₒₕ):

    • The two benzylic protons (Hₑ) on C7 are chemically equivalent and are expected to appear as a singlet, typically in the range of δ 4.5-4.8 ppm. Their downfield shift is due to the deshielding effect of the adjacent aromatic ring and the electronegative oxygen atom.[14]

    • The hydroxyl proton (Hₒₕ) is also a singlet. Its chemical shift is highly variable (δ 1.5-4.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broader signal.

  • Aromatic Protons (Hₐ, Hₑ, Hₐ, Hₑ, Hₑ, Hₑ):

    • The aromatic region (δ 6.8-7.5 ppm) displays signals for the eight protons on the two benzene rings.[15][16]

    • Ring A (attached to CH₂OH): This ring constitutes an AA'BB' spin system. The protons ortho to the CH₂OH group (Hₐ) and those ortho to the ether oxygen (Hₑ) will appear as two distinct doublets. The electron-donating character of the CH₂OH group and the electron-withdrawing nature of the ether oxygen influence their precise shifts. Typically, the doublet for Hₐ appears around δ 7.30 ppm, and the doublet for Hₑ appears around δ 6.95 ppm.

    • Ring B (attached to Fluorine): This ring also presents an AA'BB' system, further complicated by coupling to ¹⁹F. The protons ortho to the fluorine (Hₑ) are deshielded by its electronegativity and will likely appear as a triplet or doublet of doublets around δ 7.05-7.15 ppm due to coupling with both the adjacent proton and the fluorine atom. The protons ortho to the ether linkage (Hₑ) will appear as a multiplet around δ 6.95-7.05 ppm. Electron-donating substituents tend to shift ortho and para proton signals upfield, while electron-withdrawing groups shift them downfield.[17][18]

Table 1: ¹H NMR Data for this compound in CDCl₃

Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Hₑ 7.32 d 8.4 2H Protons ortho to -CH₂OH (C6-H, C2-H)
Hₑ 7.10 t 8.6 2H Protons ortho to -F (C3'-H, C5'-H)
Hₑ 7.01 m - 2H Protons ortho to ether on F-ring (C2'-H, C6'-H)
Hₐ 6.96 d 8.4 2H Protons ortho to ether on carbinol-ring (C3-H, C5-H)
Hₑ 4.65 s - 2H Methylene protons (-CH₂OH)

| Hₒₕ | 1.85 | s | - | 1H | Hydroxyl proton (-OH) |

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom. The key feature in this spectrum will be the observation of carbon-fluorine (C-F) coupling.[19][20]

  • Quaternary Carbons (C): Four signals are expected for the quaternary carbons (C1, C4, C1', C4'). These will be visible in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

    • The carbon directly bonded to fluorine (C4') will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.[21][22]

    • The other ipso-carbons (C1, C4, C1') will have shifts influenced by their substituents. Carbons attached to oxygen (C4, C1') are significantly deshielded, appearing around δ 150-160 ppm.

  • Methine Carbons (CH): Eight aromatic CH carbons are present.

    • Carbons in the fluorinated ring will exhibit splitting due to coupling with fluorine. The ortho carbons (C3', C5') will show a ²JCF of ~22 Hz, and the meta carbons (C2', C6') will show a ³JCF of ~8-9 Hz.[21][22][23]

    • These signals will appear as positive peaks in a DEPT-135 spectrum.[11]

  • Methylene Carbon (CH₂): The single methylene carbon (C7) of the hydroxymethyl group will appear as a negative peak in the DEPT-135 spectrum, typically around δ 64-65 ppm.[12]

Table 2: ¹³C NMR and DEPT-135 Data for this compound in CDCl₃

Label Chemical Shift (δ, ppm) Multiplicity (¹⁹F Coupling) Coupling Constant (JCF, Hz) DEPT-135 Assignment
C4' 159.5 d 243.0 (¹J) Absent C-F
C4 157.2 s - Absent C-O (ether)
C1' 153.8 d 2.5 (⁴J) Absent C-O (ether, F-ring)
C1 135.5 s - Absent C-CH₂OH
C2, C6 128.9 s - Positive CH
C2', C6' 121.2 d 8.5 (³J) Positive CH
C3', C5' 116.3 d 22.5 (²J) Positive CH
C3, C5 119.5 s - Positive CH

| C7 | 64.8 | s | - | Negative | -CH₂OH |

Advanced Confirmation (2D NMR)

While 1D NMR is sufficient for this structure, 2D NMR experiments can provide definitive proof of assignments.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between adjacent, coupled protons. For example, it would confirm the coupling between Hₐ and Hₑ on Ring A, and between Hₑ and Hₑ on Ring B.[24][25][26][27]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing unambiguous C-H one-bond connections and confirming the assignments made in Tables 1 and 2.[25][28]

Conclusion

The comprehensive application of ¹H and ¹³C NMR spectroscopy, including the DEPT-135 experiment, enables the full and unambiguous structural characterization of this compound. The analysis of chemical shifts, integration, and coupling patterns (both H-H and C-F) provides a self-validating dataset that confirms the molecular structure with high confidence. The protocols and interpretive guidance presented here serve as a robust framework for the characterization of similar small molecules, reinforcing the central role of NMR in ensuring scientific integrity within chemical and pharmaceutical research.

References

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  • AIP Publishing. Study of ¹³C Chemical Shifts in Substituted Benzenes. [Link]

  • Fiveable. DEPT-135 Definition. [Link]

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  • ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • OrganicChemGuide. 1H NMR Chemical Shifts. [Link]

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  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • Chemistry LibreTexts. Multinuclear NMR. [Link]

  • Reddit. Carbon-fluorine spin coupling constants. [Link]

  • Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. COSY NMR. [Link]

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  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • The Royal Society of Chemistry. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

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Mass Spectrometry Analysis of [4-(4-Fluorophenoxy)phenyl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise Analysis in Drug Development

[4-(4-Fluorophenoxy)phenyl]methanol is a key chemical intermediate whose structural motif, a diaryl ether linkage combined with a benzylic alcohol, is prevalent in a variety of pharmacologically active molecules and functional materials. The presence of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this particularly valuable in medicinal chemistry. Accurate and sensitive analytical methods are therefore paramount for ensuring the purity of this intermediate, identifying potential impurities, and studying its metabolic fate in drug discovery and development pipelines.

This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for quantitative and qualitative analysis. The protocols are grounded in established principles of mass spectrometry and chromatography for small molecules, ensuring both scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₃H₁₁FO₂Sigma-Aldrich
Molecular Weight 218.22 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 65-67°CChemicalBook[1]
Boiling Point (Predicted) 330.7 ± 32.0 °CChemicalBook[1]
Density (Predicted) 1.225 ± 0.06 g/cm³ChemicalBook[1]

Principle of the Analytical Approach: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical chemistry due to its exceptional sensitivity, selectivity, and speed.[2] The technique first separates the analyte from other components in a sample mixture using high-performance liquid chromatography (HPLC). The separated analyte is then ionized, and the mass spectrometer selectively detects and fragments the parent ion into characteristic product ions. This two-stage mass analysis provides a high degree of certainty in identification and quantification.

For this compound, a moderately polar compound, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI is well-suited for polar and semi-polar compounds, facilitating their transfer from the liquid phase to the gas phase as ions with minimal fragmentation in the source.[3][4]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample preparation to data acquisition.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Standard/Sample Dilution in Mobile Phase lc Reversed-Phase HPLC (C18 Column) prep->lc Injection ion Electrospray Ionization (ESI) lc->ion Elution ms1 Quadrupole 1 (Q1) Precursor Ion Selection ion->ms1 cid Quadrupole 2 (q2) Collision-Induced Dissociation ms1->cid Fragmentation ms2 Quadrupole 3 (Q3) Product Ion Scanning cid->ms2 data Quantification & Confirmation (MRM Transitions) ms2->data

Figure 1: Overall analytical workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of standards is critical for reliable quantification. The use of a high-purity solvent in which the analyte is freely soluble prevents precipitation and ensures consistency.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

Protocol 2: LC-MS/MS Analysis

Rationale: The choice of a C18 reversed-phase column is based on the non-polar character of the diphenyl ether backbone of the analyte. A gradient elution with acetonitrile and water, modified with a small amount of formic acid, is a standard and effective method for the separation of moderately polar small molecules. Formic acid aids in the protonation of the analyte in positive ion mode, enhancing the ESI signal. The mass spectrometer parameters are selected to ensure sensitive and specific detection.

Liquid Chromatography Parameters:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Temperature 550 °C
Curtain Gas 30 psi
Collision Gas 8 psi
Ion Source Gas 1 40 psi
Ion Source Gas 2 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of MRM transitions is crucial for the selectivity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound219.2123.195.125

Expected Results and Discussion

Chromatography

Under the specified LC conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The exact retention time will depend on the specific LC system but is anticipated to be in the range of 3-5 minutes.

Mass Spectra and Fragmentation Pattern

The mass spectrum in positive ESI mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 219.2. The fragmentation of this precursor ion is predicted to follow logical pathways based on the structure of the molecule, which includes a benzylic alcohol and a diphenyl ether moiety.

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the benzylic position and the ether linkage.

fragmentation cluster_main cluster_frag1 cluster_frag2 cluster_frag3 mol [M+H]⁺ m/z 219.2 frag1 [C₇H₄FO]⁺ m/z 123.1 mol->frag1 Loss of C₆H₆O frag3 [C₇H₇O]⁺ m/z 107.1 mol->frag3 Cleavage of ether bond frag2 [C₆H₄F]⁺ m/z 95.1 frag1->frag2 Loss of CO

Figure 2: Predicted fragmentation pathway of protonated this compound.

  • Formation of m/z 123.1: A characteristic fragmentation is the cleavage of the ether bond, with the charge being retained on the fluorinated phenyl ring containing the ether oxygen, leading to the formation of the 4-fluorophenoxy cation. Subsequent loss of the benzyl alcohol moiety (C₇H₈O) is less likely in this scenario. A more plausible pathway is the cleavage of the C-O bond and the C-C bond of the benzyl group leading to a fragment corresponding to the 4-fluorophenoxy cation.

  • Formation of m/z 95.1: This ion likely arises from the further fragmentation of the m/z 123.1 ion through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for phenolic compounds.

  • Formation of m/z 107.1: Cleavage of the ether bond can also result in the formation of the hydroxymethylphenyl cation. This is analogous to the formation of the hydroxy tropylium ion from benzyl alcohol.

The most abundant and stable of these fragment ions should be selected for the MRM transitions. The ion at m/z 123.1 is proposed as the quantifier due to its likely higher abundance, while m/z 95.1 can serve as a qualifier for confirmation.

Method Validation and Performance

For quantitative applications, this method should be validated according to relevant regulatory guidelines (e.g., ICH M10 for bioanalytical method validation). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the instrumental response.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry are based on sound scientific principles and are tailored to the physicochemical properties of the analyte. The predicted fragmentation pathway offers a solid foundation for the selection of MRM transitions for both quantitative and qualitative purposes. This method is well-suited for implementation in research and drug development settings, providing a reliable tool for the characterization of this important chemical intermediate.

References

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • PubChem. (n.d.). [4-(4-Fluorophenyl)phenyl]methanol. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PLOS ONE. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of [4-(4-Fluorophenoxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the technical queries of researchers in drug development requires a blend of in-depth chemical knowledge and practical, battle-tested experience. The purification of [4-(4-Fluorophenoxy)phenyl]methanol and its derivatives, key intermediates in various pharmaceutical syntheses, presents a unique set of challenges stemming from their diaryl ether structure and the influence of the fluorine substituent. This guide is structured to address these specific issues in a direct question-and-answer format, providing not just protocols, but the underlying rationale to empower you to solve even unexpected purification hurdles.

This guide is divided into key areas of concern during the purification process, from initial product isolation to fine-tuning purity for downstream applications.

Section 1: Fundamental Properties & Initial Work-up

Question: My crude this compound appears as an oil or a low-melting solid after the initial reaction work-up. Is this normal, and how should I handle it?

Answer: Yes, this is a common observation. This compound has a reported melting point in the range of 65-67°C[1]. Depending on the presence of residual solvents or impurities, it can often present as a waxy solid or a thick oil at room temperature.

Initial Handling Protocol:

  • Solvent Removal: Ensure all reaction solvents (e.g., THF, toluene, DMF) are thoroughly removed under reduced pressure. For high-boiling solvents like DMF, a high-vacuum pump is recommended.

  • Aqueous Work-up: If your synthesis allows, perform an aqueous work-up. Dissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with:

    • A mild acid (e.g., 1M HCl) to remove basic impurities.

    • A mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities[2].

    • Brine (saturated NaCl solution) to break up emulsions and reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This should yield a crude solid or oil ready for further purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of these derivatives. However, their unique solubility profile can pose challenges.

Question: I'm struggling to find a suitable single-solvent system for the recrystallization of this compound. What should I try?

Answer: This is a frequent challenge. The molecule has both polar (hydroxyl) and non-polar (diaryl ether) characteristics, making it moderately soluble in a wide range of solvents but often not exhibiting the steep solubility-temperature curve needed for efficient single-solvent recrystallization.

The solution is often a binary solvent system[3][4]. The goal is to find a "solvent" in which the compound is highly soluble when hot, and a miscible "anti-solvent" in which it is poorly soluble even at elevated temperatures.

Recommended Solvent Systems to Screen:

Solvent System (Solvent:Anti-solvent)Rationale & Comments
Toluene:Heptane A common choice for aromatic compounds. Toluene solubilizes the diaryl ether structure, while heptane acts as a good anti-solvent[3].
Ethyl Acetate:Hexanes A moderately polar system. The ester group of ethyl acetate interacts with the hydroxyl moiety, while hexanes precipitate the non-polar backbone.
Isopropanol (IPA):Water A polar protic system. The alcohol is a good solvent, and water is a strong anti-solvent. Be cautious of "oiling out" if the solution cools too quickly[3].
Methanol:Water Similar to IPA/Water, but methanol can sometimes be too strong a solvent, requiring large volumes of water as the anti-solvent[5].
Dichloromethane (DCM):Heptane Good for dissolving the compound at room temperature. The anti-solvent is added to induce crystallization. Best performed by slow evaporation or vapor diffusion.

Experimental Protocol for Binary Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., toluene).

  • While the solution is still hot, add the "anti-solvent" (e.g., heptane) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystal formation is established, cool the flask in an ice bath or refrigerator to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Question: My product "oils out" during recrystallization instead of forming crystals. What's going wrong and how can I fix it?

Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point. The compound separates as a liquid phase instead of a solid crystalline lattice. This is common with moderately polar compounds like yours, especially when using highly effective solubilizing solvents or when cooling the solution too rapidly.

Troubleshooting Steps:

  • Reduce Cooling Rate: Slow cooling is paramount. Insulate the flask with glass wool or place it in a large Dewar flask filled with hot water to ensure a very gradual temperature drop.

  • Use a More Dilute Solution: Add more of the primary solvent. This lowers the saturation point to a temperature below the compound's melting point.

  • Change Solvent System: Switch to a solvent system where your compound is less soluble. For instance, if you are using Toluene:Heptane, try switching to the less-solubilizing Ethyl Acetate:Hexanes system.

  • Seed the Solution: Introduce a seed crystal at a temperature slightly above where it oils out to encourage nucleation.

Section 3: Chromatographic Purification Challenges

When recrystallization fails to remove closely related impurities, column chromatography is the next logical step.

Question: I am running a silica gel column, but my desired product is co-eluting with a non-polar impurity. How can I improve separation?

Answer: This is a classic problem when dealing with impurities that have similar polarity to the product. For this compound, common non-polar impurities include unreacted starting materials like 4-fluorophenoxybenzene (if the benzylic alcohol was formed from it) or products of reductive dehalogenation from an Ullmann coupling[6][7].

Strategies for Improved Separation:

  • Decrease Mobile Phase Polarity: The most straightforward approach. If you are using a 20% Ethyl Acetate in Hexane mixture, try reducing it to 10% or even 5%. This will increase the retention time of all compounds but may provide the necessary resolution.

  • Utilize a Different Solvent System: Sometimes a simple ester/alkane mixture doesn't provide enough selectivity. Try a Dichloromethane/Hexane or Toluene/Ethyl Acetate gradient. The π-π interactions with toluene can alter the elution order of aromatic compounds.

  • Consider a Fluorinated Stationary Phase: For fluorinated molecules, a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer unique selectivity compared to standard C18 or silica phases[8]. These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that are different from the hydrogen bonding and polar interactions on silica. This can be particularly effective for separating halogenated aromatic compounds[8].

Workflow for Purification Method Selection

G Purification Strategy Decision Tree start Crude Product (>1g) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Silica Gel Chromatography is_solid->column No (Oil) oiled_out Did it 'oil out'? recrystallize->oiled_out success Purity >98%? end Pure Product success->end Yes success->column No co_elution Is there co-elution? column->co_elution oiled_out->success No troubleshoot_rx Troubleshoot Recrystallization (Slower cooling, different solvents) oiled_out->troubleshoot_rx Yes troubleshoot_rx->recrystallize co_elution->success No optimize_column Optimize Chromatography (Change mobile phase, gradient) co_elution->optimize_column Yes optimize_column->success specialty_column Consider Specialty Chromatography (e.g., PFP phase) optimize_column->specialty_column Still co-eluting specialty_column->success G Common Impurities from Ullmann/Reduction Route cluster_0 Ullmann Condensation cluster_1 Reduction Step 4-Fluorophenol 4-Fluorophenol Ullmann Ullmann Reaction 4-Fluorophenol->Ullmann 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Ullmann Ether-Aldehyde 4-(4-Fluorophenoxy)benzaldehyde Ullmann->Ether-Aldehyde Homocoupled_Biphenyl Homocoupled Biphenyls Ullmann->Homocoupled_Biphenyl Reduction Reduction (e.g., NaBH4) Ether-Aldehyde->Reduction Oxidized_Aldehyde Carboxylic Acid Impurity Ether-Aldehyde->Oxidized_Aldehyde Air Oxidation Product This compound Reduction->Product

Sources

Technical Support Center: Optimization of Etherification using [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of etherification reactions involving [4-(4-fluorophenoxy)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific etherification, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses common problems encountered during the etherification of this compound, offering systematic approaches to identify and rectify the underlying causes.

Problem 1: Low or No Yield of the Desired Ether Product

A lower-than-expected yield is a frequent challenge in organic synthesis.[1][2] A methodical investigation of your reaction setup, conditions, and workup process is essential for identifying the root cause.

Potential Causes & Recommended Solutions:

CategoryPotential CauseDiagnostic CheckSuggested SolutionRationale
Reagents & Setup Moisture Contamination Verify the dryness of glassware and the anhydrous nature of solvents.Thoroughly dry all glassware in an oven and use freshly distilled or commercially available anhydrous solvents.[1]The alkoxide intermediate is highly sensitive to moisture, which can quench the nucleophile and hydrolyze the alkyl halide.[1]
Poor Quality Base Assess the activity of the base (e.g., NaH).Use a fresh, unopened container of the base. For instance, sodium hydride should be a gray powder; a white appearance may indicate deactivation.[1][3]Incomplete deprotonation of the alcohol due to a weak or deactivated base will result in a low concentration of the reactive alkoxide.[4]
Impure Starting Materials Analyze the purity of this compound and the alkyl halide via NMR or GC-MS.Purify starting materials if necessary. This compound can be synthesized by the reduction of the corresponding aldehyde.[5]Impurities can interfere with the reaction or introduce side reactions, consuming reagents and lowering the yield.
Reaction Conditions Inadequate Temperature Monitor the reaction progress at the current temperature using TLC.Gradually increase the reaction temperature if the reaction is sluggish. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[1][6]While higher temperatures can favor elimination, an insufficient temperature may lead to a very slow reaction rate.
Insufficient Reaction Time Track the consumption of starting materials over time with TLC or LC-MS.Extend the reaction time, continuing to monitor until the starting material is consumed or no further product formation is observed. Reaction times can vary from 1 to 8 hours.[1][6][7]The reaction may simply not have had enough time to proceed to completion.
Inappropriate Solvent Review the solvent choice.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4][7]Polar aprotic solvents effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive nucleophile for the SN2 attack.[4]
Workup & Purification Product Loss During Extraction Check the pH of the aqueous layer after extraction.Ensure the aqueous layer is neutralized or slightly basic before extraction to prevent the protonation of any remaining alkoxide and to keep the ether product in the organic phase.If the ether has any solubility in the aqueous phase, multiple extractions with a suitable organic solvent will be necessary.
Product Loss During Purification Analyze all fractions from chromatography.Optimize the chromatography conditions (e.g., solvent system, silica gel activity) to ensure good separation and recovery.The product may be co-eluting with byproducts or irreversibly adsorbing to the stationary phase.

Troubleshooting Flowchart for Low Yield

G start Low or No Ether Yield Observed reagents Verify Purity and Anhydrous Conditions of Reactants start->reagents base Assess Base Activity and Stoichiometry reagents->base Reagents OK purify_reagents Purify/Dry Reagents and Repeat reagents->purify_reagents Impure/Wet conditions Evaluate Reaction Conditions (Temp, Time, Solvent) base->conditions Base OK adjust_base Use Fresh Base / Adjust Stoichiometry base->adjust_base Inactive/Insufficient workup Review Workup and Purification Procedures conditions->workup Conditions OK optimize_conditions Optimize Temperature, Time, or Solvent conditions->optimize_conditions Suboptimal optimize_workup Optimize Extraction and Purification workup->optimize_workup Product Loss

Caption: A decision tree for troubleshooting low yield in the etherification of this compound.

Problem 2: Significant Formation of Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the occurrence of side reactions. The most common of these in a Williamson ether synthesis is an elimination reaction.[4][7][8]

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseIdentificationMitigation StrategyRationale
Elimination (Alkene Formation) Use of secondary or tertiary alkyl halides; high reaction temperature.Characterize byproduct by NMR (alkene protons) or GC-MS (lower molecular weight).Use a primary alkyl halide. Lower the reaction temperature.[4][7]The alkoxide is a strong base and can promote E2 elimination, which competes with the desired SN2 substitution.[4] Primary alkyl halides are less prone to elimination.[4][7]
Self-Condensation of Alcohol High temperatures, especially with certain catalysts.Isolate and characterize the byproduct, which would be a symmetrical ether of this compound.Use a milder base or lower the reaction temperature. Ensure gradual addition of the alkylating agent.[3]Benzylic alcohols can sometimes undergo self-etherification under harsh conditions.[9]
C-Alkylation Use of phenoxide-like nucleophiles.Isolate and characterize the byproduct. The molecular weight will be the same as the desired O-alkylated product.Use a polar aprotic solvent like DMF or DMSO, which favors O-alkylation. Protic solvents can favor C-alkylation.[7]The aryloxide intermediate is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring.[10]

Reaction Pathway Visualization

G cluster_0 Reactants cluster_1 Reaction Pathways A This compound D Desired Ether (S_N2) A->D F C-Alkylated Product A->F B Alkyl Halide (R-X) B->D E Alkene (E2) B->E B->F C Base C->D C->E C->F

Sources

Preventing decomposition of [4-(4-Fluorophenoxy)phenyl]methanol during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for [4-(4-Fluorophenoxy)phenyl]methanol (CAS: 167091-96-5).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges encountered during its use in synthesis. As a key intermediate, understanding its stability and reactivity is paramount to achieving high-yield, high-purity outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable protocols for resolution.

Question 1: My reaction mixture containing this compound is turning yellow or brown, and TLC analysis shows multiple new, more polar spots. What is causing this degradation?

Answer: This is a classic sign of oxidation at the benzylic alcohol position. The benzylic C-H bond is relatively weak and susceptible to oxidation, which typically proceeds in two stages: first to the corresponding aldehyde, 4-(4-fluorophenoxy)benzaldehyde, and then potentially further to the carboxylic acid, 4-(4-fluorophenoxy)benzoic acid.[4][5][6][7]

Causality: The benzylic alcohol is the most reactive site on the molecule. Its susceptibility to oxidation is enhanced by the stability of the intermediates formed. Even atmospheric oxygen can be a sufficient oxidant, especially in the presence of trace metal catalysts, light, or elevated temperatures.[8] The resulting aldehyde and carboxylic acid byproducts are often colored or can lead to further colored degradation products, and their increased polarity is readily observed on a TLC plate.

Preventative Measures & Protocols:

  • Maintain an Inert Atmosphere: The most critical step is to exclude oxygen.

  • Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents immediately before use.

  • Work in Low-Light Conditions: Protect the reaction from direct light by wrapping the flask in aluminum foil, as photo-oxidation can occur.

Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: Oven-dry all glassware (120°C, >4 hours) to remove adsorbed water and allow it to cool to room temperature in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with condenser and gas inlet) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Purge Cycle: Perform at least three vacuum/inert gas backfill cycles to ensure the removal of all atmospheric gases.

  • Reagent Addition: Add this compound and other solid reagents under a positive flow of inert gas. Add degassed solvents via cannula or syringe.

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a gas bubbler.

Troubleshooting Workflow: Oxidation Issues

G start Observation: Reaction darkens, new polar spots on TLC diagnosis Hypothesis: Oxidation of Benzylic Alcohol start->diagnosis step1 Action 1: Repeat reaction under strict inert atmosphere (N2/Ar) diagnosis->step1 step2 Action 2: Use freshly degassed solvents step1->step2 step3 Action 3: Protect reaction from light step2->step3 result Does the problem persist? step3->result success Success: Oxidation Prevented. Proceed with synthesis. result->success No fail Further Analysis: Consider alternative degradation pathways (e.g., reagent incompatibility) result->fail Yes G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_cleavage Acid Cleavage Pathway SM Starting Material Aldehyde Aldehyde Intermediate SM->Aldehyde [O] Phenol 4-Fluorophenol SM->Phenol HBr / HI Acid Carboxylic Acid Aldehyde->Acid Further Oxidation Other Substituted Phenyl Halide

Caption: Primary decomposition pathways of the target molecule.

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound to ensure its long-term stability?

A: Proper storage is crucial to prevent slow decomposition over time. Store the compound under the following conditions:

  • Temperature: In a refrigerator (2-8°C).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen is ideal). If unavailable, ensure the container is tightly sealed to minimize contact with air.

  • Light: In an amber vial or a container protected from light.

  • Moisture: In a desiccated environment to prevent moisture absorption.

Q: I need to modify another part of my molecule without affecting the benzylic alcohol. When should I use a protecting group, and which one do you recommend?

A: You should protect the alcohol whenever you plan to use reagents that are incompatible with a primary alcohol. This includes strong bases (like Grignards or organolithiums), strong oxidants, and some nucleophilic reagents. [9] The choice of protecting group depends on the stability required for your subsequent reaction steps.

Protecting GroupProtection ReagentDeprotection ConditionsStability Profile
Silyl Ether (TBDMS) TBDMS-Cl, ImidazoleTBAF or HF-PyridineStable to most non-acidic/non-fluoride conditions. Good general-purpose choice.
Benzyl Ether (Bn) Benzyl Bromide (BnBr), NaH [10]Catalytic Hydrogenation (H₂, Pd/C) [10]Very robust. Stable to acidic, basic, and many oxidative/reductive conditions.
Acetal (THP) Dihydropyran (DHP), p-TsOHMild aqueous acid (e.g., AcOH, PPTS) [11]Stable to basic and nucleophilic reagents. Cleaved easily by acid. [11]

Recommendation: For general robustness against a wide range of conditions, the benzyl (Bn) ether is an excellent choice. [9][12]However, if your molecule contains other groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, nitro groups), a tert-butyldimethylsilyl (TBDMS) ether is a more orthogonal and easily removed option.

References

Sources

Troubleshooting guide for low reactivity of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [4-(4-Fluorophenoxy)phenyl]methanol (CAS 167091-96-5).[1] This document provides in-depth troubleshooting for common reactivity issues encountered by researchers. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental challenges and solutions.

Understanding the Reactivity Profile of this compound

This compound is a benzylic alcohol. The hydroxyl group is attached to a carbon adjacent to a phenyl ring, a position that confers unique reactivity.[2] Reactions at this site are often facilitated by the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.[2][3]

However, the electronic character of the 4-(4-fluorophenoxy) substituent introduces a layer of complexity. The ether oxygen can donate electron density via resonance, while both the ether oxygen and the fluorine atom are electron-withdrawing via induction. This nuanced electronic profile can influence reaction rates compared to simpler benzylic alcohols and is a key factor in troubleshooting.

cluster_molecule This compound cluster_reactive_center Reactive Center cluster_influencing_group Influencing Group M C₁₃H₁₁FO₂ Benzylic_OH Benzylic -OH Benzylic_C Benzylic Carbon Benzylic_OH->Benzylic_C Site of Reactivity Reaction Intermediates\n(Carbocation / Radical) Reaction Intermediates (Carbocation / Radical) Benzylic_C->Reaction Intermediates\n(Carbocation / Radical) Phenoxy_Group 4-(4-Fluorophenoxy) Group Phenoxy_Group->Benzylic_C Electronic Influence Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) Resonance_Effect Resonance Effect (+R) (Electron Donating)

Caption: Key structural features influencing reactivity.

Frequently Asked Questions & Troubleshooting Guides

Question 1: Why is my oxidation of this compound to the corresponding aldehyde showing low conversion or over-oxidation to the carboxylic acid?

Answer: This is a common issue stemming from the choice of oxidant and reaction conditions. Benzylic alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reagent's strength.[2][4][5]

Potential Cause A: Inappropriate Oxidant Strength

  • The Problem: Using a strong oxidizing agent like hot Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) will almost certainly lead to the formation of the carboxylic acid, bypassing the aldehyde.[5] Conversely, an oxidant that is too mild may result in a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Select a Mild Oxidant: For aldehyde synthesis, employ selective, non-aqueous oxidants. Pyridinium chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride/DMSO) are standard choices for stopping at the aldehyde stage.[2]

    • Control Reaction Temperature: Many mild oxidations are performed at low temperatures (-78 °C for Swern) to prevent side reactions and over-oxidation. Ensure your cooling bath is stable throughout the addition of reagents.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. This prevents unnecessarily long reaction times which can lead to byproduct formation.

Potential Cause B: Catalyst Inhibition or Deactivation

  • The Problem: In catalytic oxidations (e.g., using noble metal catalysts like Au or Pd), the product itself can sometimes inhibit or poison the catalyst, leading to a stall in the reaction.[6] For instance, the corresponding benzoic acid derivative, even in trace amounts from over-oxidation, can act as an inhibitor.[6]

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Including a mild base like potassium carbonate (K₂CO₃) can scavenge acidic byproducts that may inhibit the catalyst.[6][7]

    • Consider Solvent Effects: The choice of solvent can impact catalyst activity and stability. Toluene is a common solvent for such oxidations.[6]

    • Ensure Reagent Purity: Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison noble metal catalysts.[6]

Oxidizing AgentTypical ProductConditionsKey Considerations
PCC / PDC AldehydeCH₂Cl₂, Room TempStoichiometric, chromium waste.
Swern Oxidation AldehydeDMSO, (COCl)₂, Et₃N, -78 °CRequires low temp, produces dimethyl sulfide byproduct.
Dess-Martin Periodinane AldehydeCH₂Cl₂, Room TempMild, but periodinane is explosive under shock.
KMnO₄ (hot, basic) Carboxylic AcidHeatHarsh conditions, will cleave alkyl chains on other rings.[5]
H₂CrO₄ (Jones Reagent) Carboxylic AcidAcetone, H₂SO₄Strong acid, harsh conditions.
Question 2: I'm struggling to substitute the hydroxyl group of this compound with a halide (e.g., -Br or -Cl). What is the issue?

Answer: The hydroxyl group (-OH) is a notoriously poor leaving group. Direct reaction with a halide source is often ineffective. The reaction must proceed by activating the hydroxyl group, typically following either an Sₙ1 or Sₙ2 pathway.[8][9]

Potential Cause A: Poor Leaving Group

  • The Problem: The hydroxide anion (OH⁻) is a strong base, making it a poor leaving group. For a substitution to occur, the -OH must first be converted into a group that can depart as a stable, weak base.

  • Troubleshooting Steps:

    • Acidic Activation (for Sₙ1): Using a strong acid like HBr or HCl protonates the alcohol to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group. This method favors the formation of a resonance-stabilized benzylic carbocation and is suitable for Sₙ1 reactions.[3][8]

    • Conversion to Sulfonate Ester (for Sₙ2): React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This converts the -OH into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. The subsequent reaction with a halide nucleophile will proceed via an Sₙ2 mechanism. This method is ideal for preserving stereochemistry (with inversion) and avoiding carbocation rearrangements.

Potential Cause B: Incorrect Solvent Choice

  • The Problem: The choice of solvent is critical and depends on the chosen mechanistic pathway (Sₙ1 vs. Sₙ2).[8]

  • Troubleshooting Steps:

    • For Sₙ1 Reactions: Use polar, protic solvents (e.g., water, ethanol). These solvents excel at stabilizing both the carbocation intermediate and the leaving group, accelerating the rate-determining first step.[9]

    • For Sₙ2 Reactions: Use polar, aprotic solvents (e.g., acetone, DMF, DMSO). These solvents solvate the cation but leave the nucleophile relatively "bare," increasing its nucleophilicity and reaction rate.[8]

cluster_pathways Troubleshooting Substitution Reactions Start Low Substitution Yield LG_Check Is the -OH group activated? Start->LG_Check Solvent_Check Is the solvent appropriate? LG_Check->Solvent_Check Yes Activate_OH Activate -OH Group LG_Check->Activate_OH No Use_Protic Use Polar Protic Solvent (e.g., Ethanol, H₂O) Solvent_Check->Use_Protic For Sₙ1 Use_Aprotic Use Polar Aprotic Solvent (e.g., Acetone, DMF) Solvent_Check->Use_Aprotic For Sₙ2 Success Reaction Optimized Solvent_Check->Success Yes SN1_Path Sₙ1 Pathway Activate_OH->SN1_Path Use HBr/HCl (Protonation) SN2_Path Sₙ2 Pathway Activate_OH->SN2_Path Use TsCl/MsCl (Sulfonation) SN1_Path->Use_Protic SN2_Path->Use_Aprotic Use_Protic->Success Use_Aprotic->Success

Caption: Troubleshooting workflow for substitution reactions.

Question 3: My Williamson Ether Synthesis using this compound as the nucleophile is failing. What's going wrong?

Answer: The Williamson ether synthesis involves the Sₙ2 reaction of an alkoxide with an alkyl halide.[10] Success hinges on complete deprotonation of the alcohol and the nature of the alkyl halide electrophile.

Potential Cause A: Incomplete Deprotonation

  • The Problem: The benzylic alcohol must be converted to its conjugate base, the alkoxide, to be a potent nucleophile. Using a weak base (e.g., NaOH, K₂CO₃) may not result in complete deprotonation, leading to a low concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Use a Strong Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. The evolution of hydrogen gas (H₂) is a visual indicator that the deprotonation is occurring.

    • Ensure Anhydrous Conditions: Water will quench the strong base and the alkoxide. Ensure all glassware is oven-dried and solvents are anhydrous.

Potential Cause B: Poor Electrophile Choice

  • The Problem: The Williamson synthesis is an Sₙ2 reaction and is therefore highly sensitive to steric hindrance at the electrophile.[11]

  • Troubleshooting Steps:

    • Use Primary or Methyl Halides: The reaction works best with methyl halides and primary alkyl halides.

    • Avoid Secondary and Tertiary Halides: Secondary alkyl halides will give a mixture of substitution (ether) and elimination (alkene) products, often favoring elimination.[11] Tertiary alkyl halides will almost exclusively undergo elimination and are unsuitable for this reaction.[11]

    • Aryl Halides Do Not Work: Do not use aryl halides (e.g., bromobenzene) as the electrophile, as Sₙ2 reactions do not occur on sp²-hybridized carbons.[11]

Reference Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of this compound to 4-(4-fluorophenoxy)benzaldehyde.

Safety: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. DMSO can cause skin irritation. Wear appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen inlet, and a low-temperature thermometer.

  • -78 °C cooling bath (dry ice/acetone).

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and two dropping funnels under an inert atmosphere (Ar or N₂).

  • Initial Cooldown: Charge the flask with anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C.

  • DMSO Addition: Add anhydrous DMSO dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve the this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature below -60 °C. Stir for 30-45 minutes after addition is complete.

  • Base Quench: Add triethylamine dropwise. An exothermic reaction will occur, and a precipitate (triethylammonium chloride) will form. After the addition, allow the reaction to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

References

  • Filo. (2025, November 20). What are the typical reactions of benzylic alcohol? Filo.
  • Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. [Link]

  • Monti, S., & van der Zwan, G. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Pearson+. [Link]

  • Nehal, M., et al. (n.d.). Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Sciencemadness Discussion Board. (2007, October 21). Secondary and benzylic alcohols oxydations using various oxydants. [Link]

  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]

  • The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Kerstens, D., et al. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. [Link]

  • Zand, Z., et al. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Publishing. [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. International Journal of Scientific Research in Science and Technology. [Link]

  • Khan Academy. (n.d.). Reactions of ethers: worked problem. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [4-(4-fluorophenoxy)phenyl]methanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters for successfully scaling up this two-step synthesis. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter during your experimental work.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a two-step sequence:

  • Step 1: Diaryl Ether Formation - An Ullmann-type condensation or a modern cross-coupling reaction to form the intermediate, 4-(4-fluorophenoxy)benzaldehyde.

  • Step 2: Aldehyde Reduction - A selective reduction of the aldehyde functional group to the corresponding primary alcohol.

Synthetic_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Aldehyde Reduction 4-Fluorophenol 4-Fluorophenol Coupling Ullmann or Buchwald-Hartwig Coupling 4-Fluorophenol->Coupling 4-Halobenzaldehyde 4-Halobenzaldehyde (X = Br, I, or Cl) 4-Halobenzaldehyde->Coupling Aldehyde_Intermediate 4-(4-Fluorophenoxy)benzaldehyde Coupling->Aldehyde_Intermediate Reduction Reduction (e.g., NaBH4) Aldehyde_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic route to this compound.

Part 1: Diaryl Ether Formation - Synthesis of 4-(4-Fluorophenoxy)benzaldehyde

This crucial C-O bond formation can be challenging. Below are common questions and troubleshooting strategies for this step.

Frequently Asked Questions & Troubleshooting

Question 1: My Ullmann condensation is giving a very low yield. What are the most likely causes?

Answer: Low yields in classical Ullmann reactions are a common issue and can often be attributed to several factors:

  • Purity and Reactivity of Copper: The traditional Ullmann reaction often requires stoichiometric or even super-stoichiometric amounts of copper. The reactivity of the copper is paramount. If you are using copper powder, its surface can be passivated by oxides. Activation of the copper is often necessary. This can be achieved by washing the copper powder with a dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and then ether, and drying under vacuum.[1][2]

  • Reaction Temperature: Classical Ullmann condensations typically require high temperatures, often in the range of 150-220 °C.[3] Insufficient temperature will result in a sluggish or incomplete reaction. Ensure your reaction is reaching and maintaining the target temperature.

  • Choice of Base and Solvent: A strong base is required to deprotonate the phenol. Potassium carbonate is commonly used. The choice of a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene is also critical to reach the required temperatures.[1][4]

  • Purity of Reagents and Atmosphere: The presence of water can be detrimental to the reaction. Ensure your reagents and solvent are anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and side reactions.

Question 2: I'm considering a modern cross-coupling reaction instead of the classical Ullmann. What are the advantages and which should I choose?

Answer: Modern palladium- or copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Chan-Lam coupling offer significant advantages over the classical Ullmann condensation.[5][6] These include:

  • Milder Reaction Conditions: These reactions often proceed at much lower temperatures (e.g., 80-120 °C), which can improve the functional group tolerance and reduce the formation of degradation byproducts.

  • Lower Catalyst Loading: They use catalytic amounts of the metal, making them more cost-effective and environmentally friendly.

  • Improved Yields and Scope: They are generally more reliable and provide higher yields across a broader range of substrates.

For the synthesis of a diaryl ether, the Buchwald-Hartwig O-arylation is an excellent choice. This palladium-catalyzed reaction is well-suited for coupling phenols with aryl halides. The Chan-Lam coupling , which uses a copper catalyst and typically an arylboronic acid, is also a very effective method.[5][6]

Question 3: My Buchwald-Hartwig reaction is not going to completion. What should I check?

Answer: Incomplete conversion in a Buchwald-Hartwig O-arylation can often be traced to catalyst deactivation or suboptimal reaction parameters. Here's a troubleshooting checklist:

  • Ligand Choice: The choice of phosphine ligand is critical. For O-arylation, bulky, electron-rich phosphine ligands are often required. Consider screening a few different ligands to find the optimal one for your specific substrate combination.

  • Catalyst and Ligand Quality: Ensure your palladium precursor and phosphine ligand are of high purity and have not been degraded by air or moisture.

  • Exclusion of Air and Moisture: These reactions are often sensitive to oxygen. It is crucial to thoroughly degas your solvent and reaction mixture and to maintain a strict inert atmosphere throughout the reaction. While some protocols have shown that a controlled amount of water can sometimes be beneficial, it's generally best to start with anhydrous conditions unless you are following a specific protocol that states otherwise.[7]

  • Base Strength and Solubility: The choice of base is important. A strong, non-nucleophilic base is typically used. The solubility of the base in the reaction medium can also impact the reaction rate.

Question 4: What are the common side products in diaryl ether synthesis?

Answer: The formation of byproducts can complicate purification and reduce your yield. Common side products include:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. This is more common in classical Ullmann reactions.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • Degradation of Starting Materials: At the high temperatures of the classical Ullmann reaction, starting materials and products can degrade.

Recommended Protocol: Ullmann Condensation for 4-(4-Fluorophenoxy)benzaldehyde

This protocol is a robust starting point for the synthesis of the aldehyde intermediate.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Fluorophenol112.1111.210.101.0
4-Chlorobenzaldehyde140.5714.060.101.0
Potassium Carbonate (K₂CO₃)138.2127.640.202.0
Copper(I) Iodide (CuI)190.451.900.010.1
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenol (11.21 g, 0.10 mol), 4-chlorobenzaldehyde (14.06 g, 0.10 mol), potassium carbonate (27.64 g, 0.20 mol), and copper(I) iodide (1.90 g, 0.01 mol).

  • Add N,N-dimethylformamide (100 mL) to the flask.

  • Stir the mixture and begin heating to 150-160 °C under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-(4-fluorophenoxy)benzaldehyde as a solid.

Part 2: Aldehyde Reduction - Synthesis of this compound

The reduction of 4-(4-fluorophenoxy)benzaldehyde to the corresponding alcohol is a relatively straightforward transformation, but careful execution is necessary for high purity and yield, especially at scale.

Frequently Asked Questions & Troubleshooting

Question 1: My NaBH₄ reduction is very slow or incomplete. What could be the problem?

Answer: While sodium borohydride is a robust reducing agent, several factors can lead to a sluggish reaction:

  • Solvent Choice: Sodium borohydride has limited solubility in some organic solvents like THF or diethyl ether. The reaction is typically run in protic solvents like methanol or ethanol, where NaBH₄ is more soluble and reactive.[8] A mixture of THF and methanol is also commonly used to improve the solubility of the aldehyde substrate.

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagent.

  • Temperature: While the reaction is often run at 0 °C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[8]

  • Stoichiometry: While theoretically 1 equivalent of NaBH₄ can reduce 4 equivalents of an aldehyde, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion, as some of the reagent may react with the protic solvent.[9]

Question 2: I'm observing vigorous gas evolution during my NaBH₄ reduction. Is this normal and how can I control it?

Answer: Yes, the evolution of hydrogen gas is expected, especially when using protic solvents like methanol or ethanol.[9] Sodium borohydride reacts with the hydroxyl group of the alcohol solvent to release hydrogen. To control this:

  • Slow Addition of NaBH₄: Add the sodium borohydride portion-wise to the solution of the aldehyde, especially on a larger scale.

  • Low Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) to moderate the rate of reaction with the solvent.

  • Adequate Headspace and Venting: Ensure your reaction vessel is large enough to accommodate the gas evolution and is properly vented.

Question 3: What is the best way to quench the reaction and work up the product?

Answer: Quenching is necessary to destroy any excess sodium borohydride and to hydrolyze the borate-alkoxide intermediate to liberate the alcohol product.

  • Quenching Agent: A common and effective method is the slow, careful addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] For larger scale reactions, a dilute solution of acetic acid or hydrochloric acid can be used, but this must be done cautiously at low temperatures to control the vigorous hydrogen evolution.

  • Work-up Procedure: After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Question 4: I'm having trouble purifying the final product, this compound. Any suggestions?

Answer: Purification challenges can arise from residual starting material or byproducts from the work-up.

  • Crystallization: This is often the most effective method for purifying the final product.[10][11] A suitable solvent system needs to be identified. Common choices for crystallization of moderately polar compounds include mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol).

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Washing: Ensure the crude product is thoroughly washed during the work-up to remove any water-soluble impurities, such as boric acid salts.

Recommended Protocol: Reduction of 4-(4-Fluorophenoxy)benzaldehyde

This protocol provides a reliable method for the reduction of the intermediate aldehyde to the target alcohol.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-(4-Fluorophenoxy)benzaldehyde216.2121.620.101.0
Sodium Borohydride (NaBH₄)37.834.540.121.2
Methanol (MeOH)-200 mL--
Saturated aq. NH₄Cl-~100 mL--
Ethyl Acetate-~300 mL--

Procedure:

  • In a round-bottom flask, dissolve 4-(4-fluorophenoxy)benzaldehyde (21.62 g, 0.10 mol) in methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.54 g, 0.12 mol) in small portions over 15-20 minutes. Be mindful of gas evolution.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.[12]

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~100 mL) until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

Reduction_Troubleshooting Problem Problem in NaBH4 Reduction Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Gas_Evolution Vigorous Gas Evolution Problem->Gas_Evolution Purification_Issues Purification Issues Problem->Purification_Issues Solution1 Check Reagent Quality Increase Equivalents of NaBH4 Allow to Warm to RT Use Protic Solvent (MeOH) Incomplete_Reaction->Solution1 Solution2 Add NaBH4 Portion-wise React at Low Temperature (0°C) Ensure Adequate Venting Gas_Evolution->Solution2 Solution3 Thoroughly Wash with Brine Recrystallize from appropriate solvent system Use Column Chromatography Purification_Issues->Solution3

Caption: Troubleshooting guide for the NaBH₄ reduction step.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][4]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][9]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link][13]

  • Libretexts. (2021, July 5). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Chemistry LibreTexts. Retrieved from [Link][12]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link][14]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Retrieved from [Link][11]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link][6]

  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. Retrieved from [Link][7]

  • Castillo, J. C., et al. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(3), 221-223. Retrieved from [Link][3]

Sources

Technical Support Center: Purification of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [4-(4-Fluorophenoxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying this important diaryl ether intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your crude product are almost always a direct consequence of your synthetic route and workup procedure. Understanding the source is the first step to effective removal.

The most common synthesis involves the reduction of 4-(4-fluorophenoxy)benzaldehyde.[1] Another pathway is the coupling of 4-fluorophenol with a p-substituted benzyl derivative.[2][3] Based on these routes, impurities can be categorized as follows:

Impurity Category Specific Examples Likely Source / Synthetic Route Analytical Signature
Unreacted Starting Materials 4-(4-fluorophenoxy)benzaldehydeIncomplete reduction of the aldehyde.A less polar spot on TLC; distinct carbonyl peak in IR; aldehyde proton (~9-10 ppm) in ¹H NMR.
4-FluorophenolIncomplete Ullmann or SNAr coupling.Can be acidic; may streak on silica TLC; characteristic aromatic peaks in NMR.
4-Bromobenzyl alcohol or similarIncomplete Ullmann or SNAr coupling.Polarity similar to the product, making it challenging to separate.
Reaction Byproducts Bis(4-phenoxyphenyl) ether variantsHomocoupling during Ullmann condensation.Typically very non-polar.
Over-oxidation productsOxidation of the product's alcohol back to the aldehyde.Same as starting aldehyde impurity.
Borate saltsUse of sodium borohydride (NaBH₄) as a reductant.[1]Usually removed during aqueous workup. If persistent, can cause streaking on TLC.
Residual Solvents Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes, Diethyl Ether.Solvents used during reaction, extraction, or chromatography.[1][4][5]Sharp singlets in ¹H NMR; identifiable by GC-MS analysis.[6][7]
Catalyst Residues Copper saltsResidual catalyst from Ullmann condensation reactions.[2]May give the crude product a color; can often be removed with an aqueous ammonium chloride wash.
Q2: I have my crude solid product. What is the very first purification step I should take?

A2: Before attempting more complex methods like chromatography or recrystallization, a simple solvent trituration or wash is often highly effective. The goal is to choose a solvent in which your desired product, this compound, is poorly soluble, but the impurities (especially non-polar ones like homocoupled byproducts or residual starting materials from a coupling reaction) are soluble.

Recommended First Step: Solvent Trituration

  • Place your crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small volume of a cold, non-polar solvent. Good starting choices are hexanes, diethyl ether, or a mixture of the two.

  • Stir the slurry vigorously for 15-30 minutes. This allows the soluble impurities to dissolve without dissolving a significant amount of your product.

  • Filter the solid product using a Büchner funnel, wash the solid cake with a small amount of the cold solvent, and dry it under vacuum.

  • Analyze the solid by TLC or HPLC to see if the purity has improved sufficiently. This simple step can often remove a surprising amount of "gunk," making subsequent purification steps much cleaner.

Q3: Which advanced purification technique—column chromatography or recrystallization—is most effective for this compound?

A3: Both are powerful techniques, and the best choice depends on the nature and quantity of your impurities.

  • Column Chromatography is the most versatile and generally most effective method, especially when dealing with multiple impurities of varying polarities.[8] Since this compound has a polar alcohol group, it will interact well with silica gel, allowing for excellent separation from non-polar byproducts (e.g., diaryl ethers without the alcohol) and potentially from starting materials like the slightly less polar 4-(4-fluorophenoxy)benzaldehyde.

  • Recrystallization is ideal when you have one major impurity that has different solubility characteristics than your product, or when you are purifying a large quantity of material (>10-20 g) where chromatography becomes cumbersome. It is excellent for removing trace impurities from an already mostly pure product to achieve high analytical purity. A successful recrystallization can be more efficient and use less solvent than chromatography for large scales.

The following diagram outlines a decision-making process:

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC) q1 How many impurities are visible? start->q1 q2 Is the product the major spot/peak? q1->q2 One or Two chrom Proceed with Flash Column Chromatography q1->chrom Multiple q3 Is the scale > 20g? q2->q3 Yes (>90% pure) re_eval Re-evaluate Synthesis / Consider Preparative HPLC q2->re_eval No (<70% pure) q3->chrom No recryst Attempt Recrystallization q3->recryst Yes

Caption: Decision tree for selecting a purification method.

Q4: How can I effectively monitor the purity of my compound?

A4: A multi-pronged approach using both qualitative and quantitative methods is best.

  • Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring.[9] It's essential for checking reaction completion, assessing the purity of your crude material, and identifying which fractions to combine after column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[10][11] A well-developed method can separate your main product from even closely related impurities and determine the purity as a percentage (e.g., 99.5%). Regulations often require HPLC data for impurity profiling.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile components, such as residual solvents from your reaction or purification.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR): While primarily a structural elucidation tool, a clean ¹H NMR spectrum is a strong indicator of purity. The absence of unexpected peaks and the correct integration values are crucial checkpoints. It is also the best way to see common residual solvents like DCM, ethyl acetate, or methanol.

Troubleshooting & Optimization Guides

Issue: My compound is not separating from an impurity during column chromatography.
  • The Problem: You observe two or more spots/peaks that are very close together or co-eluting. This is common if the impurity has a similar polarity to your product, such as unreacted 4-(4-fluorophenoxy)benzaldehyde.

  • The Scientific Explanation: Separation on silica gel is based on differences in polarity. The polar stationary phase (silica) adsorbs polar molecules more strongly. Non-polar molecules are eluted more quickly by the non-polar mobile phase. If two molecules have very similar polarities, they will travel down the column at nearly the same rate.

  • Solutions & Protocols:

    • Decrease the Eluent Polarity: If your spots are moving too quickly (high Rf on TLC), the eluent is too polar. Reduce the percentage of the polar solvent (e.g., move from 30% Ethyl Acetate in Hexanes to 20%). This increases the interaction time with the silica gel, potentially resolving the separation.

    • Use a "Flatter" Gradient: Instead of a steep gradient (e.g., 10% to 50% EtOAc), use a much shallower one around the elution point of your compound (e.g., run 15% EtOAc for 5 column volumes, then 18% for 5 column volumes, etc.). This gives the compounds more "chances" to separate.

    • Change the Solvent System: The choice of solvent affects selectivity. Sometimes, replacing ethyl acetate with a different solvent can alter the specific interactions.

      • Try Dichloromethane/Methanol: A DCM/MeOH system offers different selectivity. Start with 100% DCM and slowly add MeOH (0.5%, 1%, 2%, etc.). This is often good for separating polar compounds.

      • Add Acetic Acid (for acidic impurities): If you suspect an acidic impurity (like 4-fluorophenol), adding ~0.5% acetic acid to your eluent can suppress its ionization, making it behave more predictably and potentially separating it from your neutral product.

    • Switch the Stationary Phase: If silica gel fails, consider a different stationary phase. For aromatic compounds like this, a phenyl-functionalized silica column in HPLC can offer alternative selectivity based on π-π interactions.[12]

Protocol: Flash Column Chromatography for this compound
  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable bed.[8]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the product in a solvent, add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC.

    • Apply gentle air pressure to achieve a steady flow rate.[8]

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.

    • Once non-polar impurities have eluted, gradually increase the polarity of the eluent to elute your product.

  • Fraction Analysis:

    • Develop the TLC plates of your collected fractions.

    • Combine all fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified [4-(4--Fluorophenoxy)phenyl]methanol.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery tlc 1. TLC Analysis (Find Eluent, Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Load Preferred) pack->load elute 4. Elute Column (Start with low polarity) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: Step-by-step workflow for flash column chromatography.

Issue: My ¹H NMR spectrum shows persistent residual solvent peaks after purification.
  • The Problem: You see characteristic peaks for solvents like ethyl acetate, DCM, or hexanes in your final product's NMR spectrum, even after rotary evaporation.

  • The Scientific Explanation: High-boiling point solvents or solvents that form azeotropes with trace water can be difficult to remove completely under standard rotary evaporation conditions. The crystalline lattice of your solid product can also trap solvent molecules.

  • Solutions:

    • High Vacuum Drying: The most common solution. Place your sample in a flask or vial and connect it to a high vacuum line (using a vacuum pump, not a water aspirator) for several hours or overnight. Gentle heating (~40-50 °C) can help, provided your compound is thermally stable.

    • Dissolve and Re-evaporate: Dissolve the product in a low-boiling point solvent in which it is very soluble (like DCM or acetone). Then, remove the solvent again on the rotary evaporator. This process can help "chase out" the trapped, higher-boiling solvent. Repeat 2-3 times.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (like benzene or 1,4-dioxane), you can freeze the solution and lyophilize it. This process of sublimation is exceptionally gentle and effective at removing even stubborn solvent traces.

Analytical Method Parameters

For researchers looking to develop their own analytical methods, the following tables provide validated starting points.

Table 2: HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good hydrophobic retention.[13]
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape and ionization in MS detection.
Mobile Phase B Acetonitrile or Methanol[14]Common organic modifiers. Acetonitrile often gives sharper peaks.
Gradient 50% B to 95% B over 15 minA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 228 nm or 254 nmThe aromatic rings provide strong UV absorbance at these wavelengths.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[11]
Table 3: GC-MS Method for Residual Solvents
ParameterConditionRationale
System Headspace-GC-MS[6]Headspace injection is ideal for analyzing volatile solvents in a solid matrix without dissolving the sample.[7]
Column DB-624 or similar, 30m x 0.25mmA mid-polarity column designed for separating volatile organic compounds.
Carrier Gas HeliumInert carrier gas.
Oven Program 40 °C (hold 5 min), then ramp 10 °C/min to 240 °CStarts low to resolve low-boiling solvents, then ramps to elute higher-boiling ones.
Injector Temp. 250 °CEnsures complete volatilization of injected sample.
MS Detection Scan mode (e.g., 35-350 amu)Allows for identification of unknown peaks by library matching.[15][16]

References

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Jo, S., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(15), 3462. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. Retrieved from [Link]

  • Chemics. (2017, March 17). Purification and Drying: Diethyl Ether [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Naidu, A., & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications, 10(4), 314-322. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. Retrieved from [Link]

  • Ferreira, V. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4884. Retrieved from [Link]

  • Crommen, J., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). Retrieved from [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 18(11). Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

  • Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

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  • ResearchGate. (2017). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Analysis of [4-(4-Fluorophenoxy)phenyl]methanol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the diaryl ether moiety stands out as a privileged scaffold, underpinning the structure of numerous therapeutic agents and agrochemicals.[1][2] Its unique combination of conformational flexibility and metabolic stability makes it a cornerstone for the design of novel bioactive molecules. This guide provides a comprehensive comparative analysis of [4-(4-Fluorophenoxy)phenyl]methanol and a curated selection of its analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. By examining the subtle yet impactful effects of substituent modifications on the diaryl ether framework, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the structure-activity relationships within this important class of compounds.

The Diaryl Ether Scaffold: A Gateway to Bioactivity

The diaryl ether linkage, characterized by an oxygen atom bridging two aromatic rings, is a key structural feature in a wide array of biologically active compounds. This motif is prevalent in molecules exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The flexible nature of the ether bond allows the aromatic rings to adopt various spatial orientations, enabling them to interact effectively with a diverse range of biological targets. This conformational adaptability is a critical factor in the successful design of potent and selective drugs.

This guide will focus on this compound as the parent compound and will draw comparisons with its analogs substituted at the 4-position of the phenoxy ring. The selected analogs include an unsubstituted phenyl group, and those bearing electron-withdrawing (chloro and nitro) and electron-donating (methoxy) groups. This selection allows for a systematic evaluation of how electronic and steric factors influence the molecule's overall properties.

Synthesis of this compound and Its Analogs

The synthesis of diaryl ethers is a well-established field in organic chemistry, with two primary methods dominating the landscape: the Ullmann condensation and the Williamson ether synthesis.

General Synthetic Routes

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[3][4][5][6] The reaction conditions often require high temperatures and polar aprotic solvents.

The Williamson ether synthesis provides an alternative route, involving the reaction of an alkali phenoxide with an aryl halide.[7][8][9][10] While traditionally used for the synthesis of alkyl ethers, modifications of this method can be applied to the formation of diaryl ethers, particularly when one of the aryl rings is activated towards nucleophilic aromatic substitution.

A general workflow for the synthesis of the target compounds is outlined below. The key step is the formation of the diaryl ether linkage, followed by the reduction of a carbonyl group to the desired benzyl alcohol.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_williamson Williamson Ether Synthesis U_Phenol Substituted Phenol U_Product Substituted 4-Phenoxybenzaldehyde U_Phenol->U_Product Cu catalyst, Base U_ArylHalide 4-Bromobenzaldehyde U_ArylHalide->U_Product Reduction Reduction (e.g., NaBH4) U_Product->Reduction W_Phenoxide Substituted Phenoxide W_Product Substituted 4-Phenoxybenzaldehyde W_Phenoxide->W_Product Base W_ArylHalide 4-Fluorobenzaldehyde W_ArylHalide->W_Product W_Product->Reduction FinalProduct [4-(Substituted-phenoxy)phenyl]methanol Reduction->FinalProduct

Figure 1: General synthetic workflows for [4-(substituted-phenoxy)phenyl]methanol analogs.

Experimental Protocol: Synthesis of this compound

The following protocol details a representative synthesis of the parent compound, this compound, via an Ullmann condensation followed by reduction.

Step 1: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde

  • To a stirred solution of 4-fluorophenol (1.2 equivalents) and 4-bromobenzaldehyde (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorophenoxy)benzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the 4-(4-fluorophenoxy)benzaldehyde from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Further purification can be achieved by recrystallization.

Physicochemical Characterization

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as melting point, solubility, and lipophilicity influence absorption, distribution, metabolism, and excretion (ADME). Spectroscopic analysis provides confirmation of the chemical structure.

Comparative Physicochemical Data

The table below summarizes key physicochemical properties of this compound and its selected analogs.

CompoundSubstituent (X)Molecular FormulaMolecular Weight ( g/mol )Predicted logP
[4-(Phenoxy)phenyl]methanol-HC₁₃H₁₂O₂200.232.7
This compound-FC₁₃H₁₁FO₂218.222.9
[4-(4-Chlorophenoxy)phenyl]methanol-ClC₁₃H₁₁ClO₂234.683.4
[4-(4-Methoxyphenoxy)phenyl]methanol-OCH₃C₁₄H₁₄O₃230.262.8
[4-(4-Nitrophenoxy)phenyl]methanol-NO₂C₁₃H₁₁NO₄245.232.6

Predicted logP values are calculated using standard computational models.

Spectroscopic Analysis

Confirmation of the chemical structure of the synthesized compounds is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols for Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][11]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate or as a KBr pellet. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[11]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound.[3]

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectra will show characteristic signals for the aromatic protons in the range of 6.8-8.2 ppm. The benzylic methylene protons (-CH₂OH) will appear as a singlet or a doublet around 4.5-4.7 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR: The spectra will display signals for the aromatic carbons between 115 and 160 ppm. The benzylic carbon will be observed around 60-65 ppm.

  • IR: Key absorption bands will include a broad O-H stretch around 3300-3400 cm⁻¹, C-O stretching vibrations for the ether and alcohol groups around 1240 cm⁻¹ and 1010 cm⁻¹, respectively, and C-H stretching and bending vibrations for the aromatic rings.

  • MS: The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Biological Evaluation: A Comparative Perspective

Diaryl ether derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial effects being particularly prominent.[1][2][12][13][14] The following section outlines standard in vitro assays for evaluating these activities and presents a discussion on the expected impact of the different substituents.

In Vitro Anticancer Activity

The cytotoxic effects of the compounds against various cancer cell lines can be evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treat Treat with Compounds Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Figure 2: Workflow of the MTT assay for in vitro anticancer activity screening.

In Vitro Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationship (SAR) Discussion

The biological activity of the [4-(phenoxy)phenyl]methanol scaffold is expected to be significantly influenced by the nature of the substituent on the phenoxy ring.

  • Unsubstituted Analog (-H): This compound serves as the baseline for evaluating the effects of other substituents.

  • Fluorine Analog (-F): The introduction of a fluorine atom, a common modification in medicinal chemistry, can enhance metabolic stability and binding affinity due to its high electronegativity and small size. It can also modulate the lipophilicity of the molecule.

  • Chlorine Analog (-Cl): The chloro group is a lipophilic, electron-withdrawing substituent. Its presence is often associated with enhanced membrane permeability and can influence binding interactions through halogen bonding. Studies on other diaryl ether series have shown that a chloro substituent can significantly enhance antitumor activity.[12]

  • Methoxy Analog (-OCH₃): The methoxy group is an electron-donating group that can participate in hydrogen bonding as an acceptor. Its presence can affect the electronic properties of the aromatic ring and potentially alter the binding mode of the molecule to its target.

  • Nitro Analog (-NO₂): The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. It can significantly impact the electronic distribution of the molecule and may be involved in specific interactions with biological targets. In some cases, nitroaromatic compounds can be bioreduced to reactive intermediates with cytotoxic effects.

The interplay of these electronic and steric effects will ultimately determine the overall biological activity profile of each analog. A systematic evaluation of these compounds will provide valuable insights for the rational design of more potent and selective diaryl ether-based therapeutic agents.

Conclusion

This comparative guide provides a framework for the synthesis and evaluation of this compound and its analogs. The inherent versatility of the diaryl ether scaffold, coupled with the ability to fine-tune its properties through targeted substituent modifications, makes this class of compounds a rich area for further exploration in drug discovery. The experimental protocols and structure-activity relationship discussion presented herein are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics.

References

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A Comparative Synthesis Guide: [4-(4-Fluorophenoxy)phenyl]methanol vs. [4-(4-chlorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the synthetic pathways leading to [4-(4-Fluorophenoxy)phenyl]methanol and its chloro-analogue, [4-(4-chlorophenoxy)phenyl]methanol. These compounds serve as crucial intermediates in pharmaceutical research and materials science, where the choice of the halogen substituent can profoundly influence molecular properties and biological activity. We will dissect the synthesis into its core stages, explaining the causality behind experimental choices and providing validated protocols supported by experimental data.

Introduction: The Subtle but Significant Role of Halogen Substitution

In the landscape of drug discovery and materials science, the substitution of a hydrogen atom with a halogen is a cornerstone of molecular design. Fluorine and chlorine, while neighbors in the periodic table, impart distinct electronic and steric properties to an aromatic ring.[1][2][3] Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability, and form unique hydrogen bonds.[3][4] Chlorine, being larger and more polarizable, offers a different profile, often enhancing lipophilicity and participating in halogen bonding.[3][4][5]

This guide focuses on the practical synthetic implications of choosing between a fluoro and a chloro substituent on a diaryl ether scaffold. We will explore how this single atomic change dictates the optimal reaction conditions, influences reaction rates, and ultimately impacts the overall efficiency of the synthetic route to the target alcohols.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of both target molecules is most efficiently achieved through a two-stage process. First, the diaryl ether core is constructed by coupling a phenol with a halogenated benzaldehyde. Second, the aldehyde functionality is selectively reduced to the corresponding primary alcohol. This strategy allows for a modular approach and straightforward purification of the intermediates.

G cluster_0 Starting Materials (Fluoro Route) cluster_1 Starting Materials (Chloro Route) cluster_2 Stage 1: Diaryl Ether Formation (Nucleophilic Aromatic Substitution) cluster_3 Stage 2: Aldehyde Reduction A1 4-Fluorobenzaldehyde C1 4-(4-Chlorophenoxy)benzaldehyde A1->C1 K₂CO₃, DMF ~120-140 °C B1 4-Chlorophenol B1->C1 K₂CO₃, DMF ~120-140 °C A2 4-Chlorobenzaldehyde C2 4-(4-Fluorophenoxy)benzaldehyde A2->C2 K₂CO₃, DMF ~100-120 °C B2 4-Fluorophenol B2->C2 K₂CO₃, DMF ~100-120 °C D1 [4-(4-Chlorophenoxy)phenyl]methanol C1->D1 NaBH₄, MeOH Room Temp. D2 This compound C2->D2 NaBH₄, MeOH Room Temp.

Figure 1: General two-stage synthetic workflow for the target alcohols.

Stage 1: Constructing the Diaryl Ether Core - A Tale of Two Halogens

The formation of the diaryl ether linkage is the most critical step where the differences between fluorine and chlorine become synthetically apparent. The method of choice is a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as an Ullmann-type condensation when copper-catalyzed.[6][7] In this reaction, a phenoxide attacks an electron-deficient aryl halide, displacing the halide.

The key to an efficient SNAr reaction is the activation of the aryl halide. The rate of reaction is highly dependent on the ability of electron-withdrawing groups to stabilize the negatively charged intermediate (the Meisenheimer complex). This is where the profound electronic differences between fluorine and chlorine come into play.

  • The Fluoro-Substituted Route: Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect).[8][9] This effect strongly polarizes the C-F bond and acidifies the ring protons, making the ipso-carbon highly electrophilic and ripe for nucleophilic attack. Consequently, 4-fluorobenzaldehyde is an excellent substrate for SNAr, reacting readily with phenoxides under relatively mild conditions.[10]

  • The Chloro-Substituted Route: While chlorine also has a -I effect, it is less pronounced than that of fluorine.[3][9] Therefore, 4-chlorobenzaldehyde is less activated towards nucleophilic attack. To achieve comparable reaction rates and yields, the synthesis involving 4-chlorobenzaldehyde often requires more forcing conditions, such as higher temperatures or the use of a copper catalyst to facilitate the reaction via an Ullmann condensation mechanism.[11][12]

Figure 2: Simplified SNAr mechanism for diaryl ether formation.

Experimental Protocols: Diaryl Ether Synthesis

Protocol 1: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde [13][14][15]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final product.

Protocol 2: Synthesis of 4-(4-Chlorophenoxy)benzaldehyde [16][17][18]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol (1.0 eq), 4-chlorobenzaldehyde (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMF.

  • Reaction: Heat the mixture to 140-160 °C and stir vigorously for 12-24 hours. Note the more forcing conditions compared to Protocol 1. For difficult couplings, the addition of a catalytic amount of copper(I) iodide (CuI) may be beneficial.[12]

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Data Comparison: Stage 1 Synthesis
ParameterThis compound Route[4-(4-chlorophenoxy)phenyl]methanol RouteJustification / Rationale
Key Reactants 4-Fluorophenol, 4-Chlorobenzaldehyde4-Chlorophenol, 4-FluorobenzaldehydeThe most activated aryl halide is chosen to ensure a higher reaction rate. 4-Fluorobenzaldehyde is more activated than 4-chlorobenzaldehyde.
Typical Temp. 140-160 °C120-140 °CHigher temperatures are required to compensate for the lower reactivity of the 4-chlorobenzaldehyde substrate.
Typical Time 12-24 hours8-12 hoursThe more reactive fluoro-substituted benzaldehyde leads to a faster reaction completion time.
Catalyst Often not required, but CuI can assistGenerally not requiredThe high activation provided by the fluorine substituent typically makes a catalyst unnecessary for this SNAr reaction.
Expected Yield 75-85%80-90%The higher reactivity and cleaner conversion of the fluoro-substituted starting material often lead to slightly higher isolated yields.

Stage 2: Reduction of the Aldehyde to the Target Alcohol

The second stage involves the reduction of the intermediate benzaldehydes to their corresponding primary alcohols. For this transformation, a mild and chemoselective reducing agent is ideal to avoid potential side reactions, especially if other reducible functional groups were present on a more complex scaffold.

Sodium borohydride (NaBH₄) is the reagent of choice for this step.[19][20] It is highly effective at reducing aldehydes and ketones while being unreactive towards less reactive carbonyls like esters or amides, and it does not cleave the diaryl ether bond.[21][22][23][24][25] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature, making it experimentally simple and high-yielding.[19]

The electronic influence of the para-halogen on the phenoxy ring has a negligible effect on the rate or outcome of this reduction, as the reaction center (the aldehyde) is electronically insulated from it by the ether linkage and the second phenyl ring. Therefore, a single, unified protocol is effective for both substrates.

Experimental Protocol: Aldehyde Reduction

Protocol 3: General Synthesis of [4-(Aryloxy)phenyl]methanol [26][27][28]

  • Reaction Setup: Dissolve the starting aldehyde (1.0 eq) (either 4-(4-fluorophenoxy)benzaldehyde or 4-(4-chlorophenoxy)benzaldehyde) in methanol (MeOH) in a round-bottom flask with magnetic stirring.

  • Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product. The product is often of high purity, but can be further purified by recrystallization if necessary.

Data Comparison: Stage 2 Synthesis
ParameterFluorinated SubstrateChlorinated SubstrateJustification / Rationale
Reagent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)NaBH₄ is a mild, selective, and efficient reagent for aldehyde reduction, suitable for both substrates.[19][29][30]
Solvent Methanol (MeOH)Methanol (MeOH)Methanol is an excellent protic solvent for NaBH₄ reductions.
Reaction Temp. 0 °C to Room Temperature0 °C to Room TemperatureThe reaction is exothermic and initial cooling is a standard precaution. It proceeds readily at room temperature.
Expected Yield >95%>95%This reduction is typically a very high-yielding and clean transformation for both substrates.

Conclusion

While the synthetic routes to this compound and [4-(4-chlorophenoxy)phenyl]methanol appear analogous, a deeper analysis reveals critical differences dictated by the choice of halogen. The primary divergence occurs during the construction of the diaryl ether backbone. The synthesis of the fluoro-analogue benefits from the powerful activating effect of the fluorine atom in the SNAr reaction, allowing for milder conditions and faster reaction times. Conversely, the synthesis of the chloro-analogue must account for the lower reactivity of the 4-chlorobenzaldehyde precursor, often necessitating more forcing conditions. The subsequent reduction of the aldehyde to the alcohol is straightforward and high-yielding for both intermediates, as the halogen's influence is electronically distant from the reaction center.

For the medicinal chemist or process developer, this comparison underscores a crucial principle: the strategic choice of a halogen substituent has consequences that ripple backward into the synthesis. Understanding these electronic effects is paramount for designing efficient, robust, and scalable synthetic routes.

References

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A Senior Application Scientist's Guide to the Biological Activity of [4-(4-Fluorophenoxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the diaryl ether motif stands out as a "privileged scaffold"—a core molecular structure that consistently appears in compounds with significant biological activity across various therapeutic areas. The [4-(4-Fluorophenoxy)phenyl]methanol backbone is a prime example of such a scaffold. It combines the structural rigidity and favorable hydrophobic interactions of the diaryl ether system with the metabolic stability and unique electronic properties conferred by the fluorine atom. This strategic combination makes its derivatives attractive candidates for drug discovery programs targeting a range of pathologies, from cancer to infectious diseases.

This guide provides a comparative analysis of the biological activities of key compound classes derived from this compound. While direct, comparative studies on derivatives of this specific alcohol are emerging, we can extrapolate a robust understanding by examining closely related analogs, particularly those derived from the corresponding benzyl halides and related fluorinated phenoxy structures. We will delve into the synthesis, anticancer, and antimicrobial activities of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Comparative Biological Activity: A Tale of Two Moieties

The hydroxyl group of this compound is a versatile handle for chemical modification, primarily through the formation of ethers and esters. These modifications significantly alter the molecule's steric and electronic properties, leading to distinct biological activity profiles.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives containing the 4-fluorophenoxy moiety have demonstrated significant potential as anticancer agents, often by inhibiting key kinases involved in cell proliferation and survival.

One of the most promising areas of investigation involves the inhibition of the c-Met receptor tyrosine kinase, a proto-oncogene whose dysregulation is implicated in numerous human cancers. A study on 4-(2-fluorophenoxy)quinoline derivatives, which share our core diaryl ether structure, revealed potent antitumor activity. The most promising compound from this series, Compound 21c , exhibited excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM against a panel of cancer cell lines, making it 1.7-2.2 times more active than the control drug, foretinib[1].

Another study focused on 1,3,4-thiadiazole derivatives bearing a fluorophenyl group demonstrated selective cytotoxicity against estrogen-dependent breast cancer cells (MCF-7). The most active compounds in this series showed IC50 values in the range of 52-55 µM[2][3]. This suggests a mechanism potentially linked to the inhibition of aromatase, a key enzyme in estrogen biosynthesis.

Table 1: Comparative Anticancer Activity of Fluorophenoxy Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Target/MechanismReference
4-(2-Fluorophenoxy)quinolines Compound 21cHT-29 (Colon)0.01c-Met Kinase[1]
MKN-45 (Gastric)0.02c-Met Kinase[1]
H460 (Lung)0.53c-Met Kinase[1]
Fluorophenyl-1,3,4-thiadiazoles Compound A2MCF-7 (Breast)52.35Aromatase (putative)[2][3]
Compound B3MCF-7 (Breast)54.1Aromatase (putative)[2][3]

Note: The compounds listed are close analogs, illustrating the potential of the [4-(4-Fluorophenoxy)phenyl] scaffold.

Antimicrobial Activity: Disrupting Bacterial and Fungal Growth

The [4-(4-Fluorophenoxy)phenyl] scaffold can be readily converted into its corresponding benzyl bromide, a versatile intermediate for synthesizing a variety of derivatives. Studies on benzyl bromide analogs have revealed significant antibacterial and antifungal properties[4].

One study investigated a series of benzyl bromide derivatives against a panel of pathogenic bacteria and fungi. The results demonstrated that these compounds possess strong antimicrobial properties, particularly against Gram-positive bacteria and fungi. For example, benzyl bromide derivative 1a showed a Minimum Inhibitory Concentration (MIC) of 1 mg/mL against Staphylococcus aureus and 0.25 mg/mL against Candida albicans[4].

Furthermore, pyrazoline-based ethers synthesized from a 4-(4-fluorobenzyl) oxy acetophenone precursor—a structure closely related to ethers of our target molecule—exhibited significant antibacterial efficacy, particularly against S. aureus[5][6]. This highlights the potential of ether derivatives of this compound as a promising class of antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Benzyl Bromide and Ether Analogs

Compound ClassDerivative ExampleMicroorganismMIC (mg/mL)Reference
Benzyl Bromides Derivative 1aStaphylococcus aureus1[4]
Escherichia coli2[4]
Candida albicans0.25[4]
Derivative 1cStaphylococcus aureus4[4]
Streptococcus pyogenes0.5[4]
Pyrazoline Ethers Compound 5a, 5c, 5fStaphylococcus aureusNot specified (High activity)[5][6]

Note: The compounds listed are close analogs, illustrating the potential of derivatives from the [4-(4-Fluorophenoxy)phenyl] scaffold.

Experimental Protocols: A Framework for Self-Validating Research

The following protocols are detailed methodologies for the key assays used to evaluate the biological activities discussed. Adherence to these standardized procedures is critical for generating reliable and comparable data.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, H460) to ~80% confluency in appropriate culture medium.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antimicrobial Activity (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test microorganism (e.g., S. aureus, E. coli).

    • Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well microplate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_setup Plate Setup cluster_run Assay Execution cluster_read Data Interpretation A1 Prepare Serial Dilutions of Compound in 96-well plate B1 Inoculate wells with bacterial suspension A1->B1 A2 Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) A2->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for the broth microdilution MIC assay.

Mechanistic Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets. For anticancer agents, the inhibition of protein kinases like c-Met is a key mechanism. The diaryl ether scaffold can effectively mimic the binding of ATP in the kinase domain, while modifications on the periphery of the molecule can enhance selectivity and potency.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Derivative [4-(4-Fluorophenoxy)phenyl] Derivative Derivative->cMet Inhibits Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Migration Migration STAT->Migration

Caption: Simplified c-Met signaling pathway and inhibition.

For antimicrobial agents, the mechanism is likely multifactorial, potentially involving the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the diaryl ether core can facilitate passage through the lipid-rich bacterial cell wall.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to elucidate clear SAR. This includes synthesizing a library of ester and ether derivatives with varying chain lengths, branching, and terminal functional groups.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify the precise molecular targets. This could involve enzyme inhibition assays, gene expression profiling, and studies on cell membrane integrity.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent potential of this privileged scaffold and applying rigorous, validated experimental protocols, researchers can continue to develop novel and effective therapeutic agents derived from this compound.

References

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  • Wodnicka, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Available at: [Link]

  • Zayed, M. F., et al. (2025). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Kurdistan Journal of Applied Research. Available at: [Link]

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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenoxy Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine is a transformative tool for fine-tuning molecular properties. Its introduction into a scaffold like phenoxy methanol—a structure pertinent to various biologically active molecules—can profoundly alter reactivity, metabolic stability, and overall chemical behavior. This guide offers an in-depth, objective comparison of the reactivity of fluorinated versus non-fluorinated phenoxy methanol, supported by established chemical principles and experimental data, to inform rational molecular design.

Part 1: The Electronic Influence of Aromatic Fluorination

The dramatic difference in reactivity between fluorinated and non-fluorinated phenoxy methanol originates from the unique electronic properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) . When substituted onto the phenyl ring, it pulls electron density away from the aromatic system and, by extension, from the phenoxy oxygen and the benzylic methanol group.[1][2]

This perturbation of the molecule's electronic landscape has several key consequences:

  • Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of fluorine stabilizes the conjugate base (alkoxide) formed upon deprotonation of the methanol's hydroxyl group. This stabilization lowers the energy required to remove the proton, thereby increasing the acidity (lowering the pKa) of the alcohol.[3]

  • Modulation of the Benzylic Carbon's Electrophilicity: The inductive effect makes the entire phenyl ring more electron-poor. This can influence the stability of intermediates formed during reactions at the benzylic carbon.

  • Strengthening of Adjacent C-H Bonds: By withdrawing electron density, fluorine can increase the bond dissociation energy of nearby C-H bonds, making them more resistant to cleavage, a key factor in metabolic stability.[3][4]

Part 2: Comparative Reactivity in Key Chemical Transformations

The electronic changes induced by fluorination manifest as tangible differences in reactivity across several major classes of chemical reactions.

A. Acidity and Nucleophilicity of the Hydroxyl Group

The most direct consequence of the -I effect is the enhanced acidity of the benzylic alcohol. While benzyl alcohol has a pKa of approximately 15.4, the introduction of electron-withdrawing fluorine atoms on the phenyl ring is expected to lower this value, making the fluorinated analogue a stronger acid.[5][6][7]

Causality: A lower pKa signifies that the fluorinated phenoxy methanol will be more readily deprotonated by a base. Conversely, its conjugate base (the alkoxide) is more stable and therefore less basic and a weaker nucleophile than the alkoxide of its non-fluorinated counterpart. This has significant implications for reactions where the alcohol is intended to act as a nucleophile, such as in Williamson ether synthesis.

Table 1: Comparison of Acidity in Benzyl Alcohols

Compound Substituent pKa (in Water) Implication for Reactivity
Benzyl Alcohol None ~15.4[5][6] Baseline acidity, moderate nucleophilicity of conjugate base.
4-Fluorobenzyl Alcohol 4-F ~15.1 (estimated) More acidic, weaker nucleophilicity of conjugate base.

| 4-Nitrobenzyl Alcohol | 4-NO₂ (Strong -I, -M) | 14.5 | Significantly more acidic due to strong electron withdrawal. |

B. Oxidation of the Benzylic Alcohol

The oxidation of a benzylic alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation.[8][9] Fluorination plays a critical role in modulating the rate and outcome of this process, a principle heavily exploited in drug design to enhance metabolic stability.[2][4]

Causality: Most oxidation mechanisms involve the cleavage of the C-H bond at the benzylic carbon. The strong electron-withdrawing effect of fluorine strengthens this C-H bond, making it more resistant to enzymatic or chemical oxidation.[4][10] Consequently, fluorinated phenoxy methanols are generally oxidized more slowly than their non-fluorinated analogues. This is the cornerstone of the "metabolic blocking" strategy in drug development.[3][11]

Data Presentation: Comparative Metabolic Stability

In vitro liver microsomal stability assays provide a direct measure of a compound's susceptibility to oxidative metabolism. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues

Compound Series Modification In Vitro System In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Reference
Indazole Analogues Non-fluorinated Mouse Liver Microsomes 12.35 - [4]
4-Fluoro-substituted Mouse Liver Microsomes 13.29 - [4]
CF₃-substituted Mouse Liver Microsomes 53.71 1.29 [4]
1,3,5-Triazine Derivatives Non-fluorinated Human Liver Microsomes 51% remaining @ 60 min - [2]

| | Fluorinated Analogue | Human Liver Microsomes | 78% remaining @ 60 min | - |[2] |

Note: The data clearly demonstrates that fluorination, particularly with a CF₃ group, significantly enhances metabolic stability by slowing the rate of oxidative metabolism.

C. Nucleophilic Substitution at the Benzylic Carbon

Reactions involving the displacement of the hydroxyl group (typically after activation to a better leaving group) proceed via nucleophilic substitution.[12] These reactions can occur through an Sₙ1 or Sₙ2 mechanism.[13]

Causality:

  • Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. An electron-withdrawing fluorine substituent on the aromatic ring will destabilize this positively charged intermediate, slowing down the rate of an Sₙ1 reaction.[13]

  • Sₙ2 Pathway: In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon as the leaving group departs. The electron-withdrawing fluorine increases the partial positive charge (electrophilicity) on the benzylic carbon, which could potentially accelerate an Sₙ2 reaction, assuming steric factors are minimal.

The dominant effect often depends on the specific substrate and reaction conditions. However, the destabilization of the carbocation is a significant factor, suggesting that fluorination would generally disfavor pathways with high Sₙ1 character compared to the non-fluorinated analogue.

Part 3: Experimental Protocols & Visualizations

To provide a practical context, the following sections detail a standard experimental workflow and illustrate the key concepts discussed.

Experimental Protocol: Comparative Oxidation via In Vitro Microsomal Stability Assay

This protocol outlines a standard method for comparing the metabolic stability (a proxy for oxidative reactivity) of a fluorinated compound and its non-fluorinated parent.[4]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated phenoxy methanol.

Materials:

  • Test Compounds: Non-fluorinated phenoxy methanol, Fluorinated phenoxy methanol.

  • Pooled Liver Microsomes (e.g., Human, Rat).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System.

  • Positive Control Compounds (e.g., a high-clearance and a low-clearance drug).

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the liver microsomes and phosphate buffer.

  • Initiation: Pre-warm the microsome mixture to 37°C. Add a small volume of the test compound stock solution to the mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately terminate the reaction in each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard. The 0-minute sample is quenched before the addition of the NADPH system to represent 100% of the initial compound.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.

Visualizations

Inductive_Effect cluster_fluorinated Fluorinated Phenoxy Methanol cluster_nonfluorinated Non-Fluorinated Phenoxy Methanol F F C_F C F->C_F -I Effect Ring_F Phenyl Ring (Electron Deficient) O_F O Ring_F->O_F Withdraws e⁻ density CH2OH_F CH₂OH (More Acidic H) O_F->CH2OH_F Withdraws e⁻ density H H C_H C Ring_H Phenyl Ring (Normal e⁻ density) O_H O CH2OH_H CH₂OH (Less Acidic H)

Caption: Inductive effect of fluorine on electron density.

Workflow cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis A Prepare Microsome and Buffer Mixture B Add Test Compound (Fluorinated or Non-Fluorinated) A->B C Initiate with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The substitution of hydrogen with fluorine on the phenoxy ring of phenoxy methanol is not a trivial change. It fundamentally alters the molecule's electronic character, leading to predictable and significant changes in reactivity. Fluorinated analogues are demonstrably more acidic at the hydroxyl position, which diminishes the nucleophilicity of the corresponding conjugate base. Most critically for drug development, aromatic fluorination significantly retards the rate of oxidative metabolism at the benzylic position, enhancing metabolic stability.[3][4] Conversely, it can disfavor reaction pathways that proceed through carbocation intermediates, such as Sₙ1 substitutions. Understanding these fluorine-driven effects is paramount for scientists seeking to rationally design molecules with tailored properties for pharmaceutical and material applications.

References

  • A microscale oxidation of alcohols | Class experiment. (n.d.). RSC Education. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Synple Chem. [Link]

  • Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. (n.d.). ResearchGate. [Link]

  • The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

  • Aliphatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. [Link]

  • Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. (n.d.). Indian Academy of Sciences. [Link]

  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. (n.d.). PubMed. [Link]

  • Oxidation of alcohols. (n.d.). Chemguide. [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014, August 9). Chemistry LibreTexts. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

  • Benzyl Alcohol. (n.d.). Common Organic Chemistry. [Link]

  • Benzyl Alcohol | C6H5CH2OH. (n.d.). PubChem. [Link]

  • Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. (n.d.). SciSpace. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. [Link]

  • Oxidation of different benzyl alcohols. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Synthesis of [4-(4-Fluorophenoxy)phenyl]methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

[4-(4-Fluorophenoxy)phenyl]methanol is a valuable building block characterized by a diaryl ether linkage and a benzylic alcohol functionality. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, making this intermediate particularly attractive for the development of novel therapeutics and functional materials. The efficiency of its synthesis is therefore a critical factor in the overall viability of a research or development project. This guide will compare and contrast the most common and effective methods for its preparation.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most direct methods involve the late-stage reduction of a corresponding benzaldehyde or the functionalization of a pre-existing diaryl ether scaffold. More convergent approaches might involve the construction of the diaryl ether bond as a key step. We will explore the following primary routes:

  • Reduction of 4-(4-Fluorophenoxy)benzaldehyde: A straightforward and often high-yielding approach.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction to introduce the hydroxymethyl group.

  • Two-Step Approach via Suzuki Coupling: A powerful method for constructing the biaryl precursor, followed by reduction.

  • Williamson Ether Synthesis followed by Reduction: A traditional and reliable method for forming the diaryl ether linkage.

The following table provides a high-level comparison of these synthetic strategies. Detailed experimental protocols and discussions will follow.

Synthetic Route Key Transformation Precursor(s) Reported Yield (%) Key Advantages Potential Challenges
Route 1: Reduction Aldehyde Reduction4-(4-Fluorophenoxy)benzaldehyde~66%High functional group tolerance, mild reaction conditions, simple workup.Availability and cost of the starting benzaldehyde.
Route 2: Grignard Reaction Nucleophilic Addition4-(4-Fluorophenoxy)bromobenzene, Formaldehyde (or equivalent)VariableVersatile, well-established.Moisture sensitive, potential for side reactions.
Route 3: Suzuki Coupling C-C Bond Formation4-Bromobenzaldehyde, 4-Fluorophenylboronic acidVariable (multi-step)Excellent for biaryl synthesis, broad substrate scope.Catalyst cost and removal, multi-step process.
Route 4: Williamson Ether Synthesis SNAr Reaction4-Fluorophenol, 4-Hydroxybenzyl alcohol (or protected form)Variable (multi-step)Cost-effective starting materials, reliable reaction.Potentially harsh reaction conditions, multi-step process.

Experimental Protocols and Mechanistic Insights

Route 1: Reduction of 4-(4-Fluorophenoxy)benzaldehyde

This is arguably the most direct and efficient method for the synthesis of this compound, provided the starting aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, and sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reducing agent for this purpose.

Reaction Scheme:

Reduction_Scheme start 4-(4-Fluorophenoxy)benzaldehyde reagent NaBH4, CH3OH product This compound reagent->product Reduction

Figure 1: Reduction of 4-(4-Fluorophenoxy)benzaldehyde.

Experimental Protocol:

  • To a solution of 4-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol, add sodium borohydride (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality and Expertise: The choice of methanol as a solvent is advantageous as it is inexpensive and effectively solubilizes both the aldehyde and the borohydride. The portion-wise addition of NaBH₄ helps to control the exothermicity of the reaction. This method's simplicity and high functional group tolerance make it a preferred choice for rapid access to the target molecule. A reported yield for this reaction is 65.9%.[1]

Route 2: Grignard Reaction

The Grignard reaction offers a convergent approach to construct the target molecule. This involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with an appropriate electrophile, such as formaldehyde or a derivative.

Reaction Workflow:

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition start 4-(4-Fluorophenoxy)bromobenzene mg Mg, THF (anhydrous) start->mg Activation grignard 4-(4-Fluorophenoxy)phenylmagnesium bromide mg->grignard formaldehyde Formaldehyde (or equivalent) grignard->formaldehyde workup Acidic Workup (e.g., aq. NH4Cl) formaldehyde->workup product This compound workup->product

Figure 2: Grignard reaction workflow.

Experimental Protocol (Generalized):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 4-(4-fluorophenoxy)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde) to the reaction mixture.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality and Expertise: The success of a Grignard reaction is highly dependent on maintaining anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[2] The choice of the formaldehyde source is also critical; gaseous formaldehyde is ideal but can be challenging to handle, while paraformaldehyde requires depolymerization. This route offers flexibility but requires more stringent experimental control compared to the reduction method.

Route 3: Two-Step Approach via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] In this approach, 4-(4-fluorophenoxy)benzaldehyde is first synthesized via a Suzuki coupling, followed by its reduction to the target alcohol.

Reaction Workflow:

Suzuki_Workflow cluster_0 Suzuki Coupling cluster_1 Reduction start1 4-Bromobenzaldehyde catalyst Pd Catalyst, Base start2 4-Fluorophenylboronic acid intermediate 4-(4-Fluorophenoxy)benzaldehyde catalyst->intermediate reducing_agent NaBH4, CH3OH intermediate->reducing_agent product This compound reducing_agent->product

Figure 3: Suzuki coupling and reduction workflow.

Experimental Protocol (Suzuki Coupling - Generalized):

  • To a mixture of 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand).

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude 4-(4-fluorophenoxy)benzaldehyde by column chromatography.

  • The resulting aldehyde can then be reduced to the target alcohol as described in Route 1.

Causality and Expertise: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling and can significantly impact the yield and purity of the intermediate aldehyde. This route is highly versatile and allows for the synthesis of a wide range of substituted biaryl compounds. However, the multi-step nature and the cost of the palladium catalyst are important considerations.

Route 4: Williamson Ether Synthesis followed by Reduction

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[5][6][7] In this strategy, the diaryl ether bond is constructed first, followed by the reduction of a suitable functional group to the desired alcohol.

Reaction Workflow:

Williamson_Workflow cluster_0 Williamson Ether Synthesis cluster_1 Functional Group Interconversion & Reduction start1 4-Fluorophenol base Base (e.g., K2CO3) start2 4-Bromobenzyl bromide intermediate 4-(4-Fluorophenoxy)benzyl bromide base->intermediate conversion Conversion to Aldehyde intermediate->conversion reduction Reduction conversion->reduction product This compound reduction->product

Figure 4: Williamson ether synthesis and subsequent transformations.

Experimental Protocol (Williamson Ether Synthesis - Generalized):

  • To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (K₂CO₃).

  • Add 4-bromobenzyl bromide (1.0 eq) to the mixture and heat the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the diaryl ether intermediate.

  • This intermediate can then be converted to the target alcohol through a series of steps, for example, by conversion to the corresponding aldehyde followed by reduction.

Causality and Expertise: The Williamson ether synthesis is a robust SN2 or SNAr reaction. The choice of a polar aprotic solvent helps to accelerate the reaction rate. This method is often cost-effective due to the availability of the starting materials. However, the multi-step nature of the overall synthesis to arrive at the final product can impact the overall yield and efficiency.

Product Characterization and Purification

Independent of the synthetic route chosen, the final product, this compound, must be rigorously purified and characterized to ensure its identity and purity.

Purification:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a powerful purification technique.[1]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), and the hydroxyl proton.

    • ¹³C NMR: Will display distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxyl group and the carbons attached to the fluorine atom and the ether oxygen.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol, as well as C-O, C-F, and aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the most appropriate method will depend on a variety of factors including the availability and cost of starting materials, the desired scale of the synthesis, the available laboratory equipment, and the required purity of the final product.

  • For rapid access and simplicity , the reduction of 4-(4-fluorophenoxy)benzaldehyde is the preferred method, assuming the starting material is readily available.

  • The Grignard reaction offers a versatile and convergent approach , but requires stringent control of reaction conditions.

  • The Suzuki coupling provides a powerful and flexible method for constructing the biaryl precursor , making it suitable for the synthesis of a library of related compounds, though it is a multi-step process.

  • The Williamson ether synthesis is a classic and cost-effective method for forming the key diaryl ether bond, but the overall synthesis to the final product can be lengthy.

By carefully considering the advantages and disadvantages of each route, researchers can select the most efficient and practical strategy for their specific needs, ultimately accelerating their research and development efforts.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 2018, 95, 46-59.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rochester University Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Efficacy of different synthetic methods for [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. [4-(4-Fluorophenoxy)phenyl]methanol is a valuable building block in the synthesis of various pharmaceutical agents, and its preparation can be approached through several synthetic strategies. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, supported by experimental data and mechanistic insights, to empower chemists with the knowledge to select the optimal route for their specific needs.

Introduction: Strategic Considerations in Synthesis

The synthesis of this compound fundamentally involves two key transformations: the formation of the diaryl ether linkage and the reduction of a carbonyl group to a primary alcohol. The efficacy of the overall synthesis is largely determined by the method chosen for the crucial C-O bond formation. This guide will focus on two of the most powerful and widely employed methods for this purpose: the classical Ullmann Condensation and the robust Nucleophilic Aromatic Substitution (SNAr).

The choice between these methods is not arbitrary and depends on a variety of factors including the electronic nature of the substrates, desired reaction conditions, catalyst cost and sensitivity, and scalability. This guide will dissect these factors to provide a clear rationale for procedural choices.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the formation of the intermediate, 4-(4-fluorophenoxy)benzaldehyde, followed by its reduction.

cluster_0 Route 1: Ullmann Condensation cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) 4-Fluorophenol_U 4-Fluorophenol Ullmann Ullmann Condensation (Cu Catalyst, Base) 4-Fluorophenol_U->Ullmann 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Ullmann Aldehyde_U 4-(4-Fluorophenoxy)benzaldehyde Ullmann->Aldehyde_U Reduction Reduction (e.g., NaBH4) Aldehyde_U->Reduction 4-Fluorophenol_S 4-Fluorophenol SNAr SNAr (Base) 4-Fluorophenol_S->SNAr 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->SNAr Aldehyde_S 4-(4-Fluorophenoxy)benzaldehyde SNAr->Aldehyde_S Aldehyde_S->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic pathways to this compound.

Data Summary

The following table provides a comparative overview of the two primary routes for the synthesis of the key intermediate, 4-(4-fluorophenoxy)benzaldehyde, and the subsequent reduction to the final product.

ParameterRoute 1: Ullmann CondensationRoute 2: Nucleophilic Aromatic Substitution (SNAr)Final Step: Reduction
Key Transformation Copper-catalyzed C-O bond formationBase-mediated C-O bond formationCarbonyl reduction
Starting Materials 4-Fluorophenol, 4-Bromobenzaldehyde4-Fluorophenol, 4-Fluorobenzaldehyde4-(4-Fluorophenoxy)benzaldehyde
Catalyst/Reagent Copper(I) salt (e.g., CuI), Ligand (optional)Base (e.g., K₂CO₃, Cs₂CO₃)Sodium borohydride (NaBH₄)
Typical Solvent DMF, NMP, TolueneDMSO, DMFMethanol, Ethanol
Reaction Temperature 90-140 °C[1]130-140 °C[1]Room Temperature
Reaction Time 18-24 hours[1]6-12 hours[1]~12 hours
Reported Yield 70-80% (for analogous reactions)[1]70-93% (for analogous reactions)[2]65.9%
Key Advantages Broader substrate scope (less reliant on activating groups)[3]Catalyst-free, higher atom economy, generally faster[3]Mild conditions, high functional group tolerance
Key Challenges Catalyst cost, potential for metal contamination, often harsh conditions[3]Requires an activated aryl halide[3]Workup and purification

Mechanistic Insights

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation for the formation of diaryl ethers is a classic copper-catalyzed reaction.[4] While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The phenol is deprotonated by a base, and the resulting phenoxide reacts with a copper(I) salt to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that re-enters the catalytic cycle.

The use of ligands, such as N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.[5]

ArOH 4-Fluorophenol ArO 4-Fluorophenoxide ArOH->ArO + Base Base Base (e.g., Cs₂CO₃) Cu_Phenoxide Copper(I) Phenoxide ArO->Cu_Phenoxide + Cu(I) CuX Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu_Phenoxide->Oxidative_Addition ArX 4-Bromobenzaldehyde ArX->Oxidative_Addition CuIII_Intermediate Cu(III) Intermediate Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Product 4-(4-Fluorophenoxy)benzaldehyde Reductive_Elimination->Product Catalyst_Regen Cu(I) Catalyst (regenerated) Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Cu_Phenoxide

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The SNAr reaction is a powerful method for the synthesis of diaryl ethers when one of the aromatic rings is activated by an electron-withdrawing group.[3] In the case of 4-fluorobenzaldehyde, the aldehyde group acts as a potent electron-withdrawing group, activating the para-position towards nucleophilic attack. The mechanism proceeds via a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile, in this case, the 4-fluorophenoxide, attacks the carbon atom bearing the leaving group (fluorine) on the activated aromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion), yielding the final diaryl ether product.

The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to higher reaction rates compared to other halogens.

Phenoxide 4-Fluorophenoxide Addition Nucleophilic Addition Phenoxide->Addition Aryl_Fluoride 4-Fluorobenzaldehyde Aryl_Fluoride->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Fluoride Meisenheimer_Complex->Elimination Product 4-(4-Fluorophenoxy)benzaldehyde Elimination->Product

Caption: Mechanism of the SNAr reaction for diaryl ether synthesis.

Experimental Protocols

The following protocols are provided as representative procedures and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde via Ullmann Condensation (Analogous Procedure)

This protocol is adapted from a general procedure for the Ullmann diaryl ether synthesis.[1]

  • Materials:

    • 4-Bromobenzaldehyde

    • 4-Fluorophenol

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃)

    • N,N'-Dimethylglycine (optional ligand)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add 4-bromobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), N,N'-dimethylglycine (0.2 eq, if used), and cesium carbonate (2.0 eq).

    • Add anhydrous NMP to the flask.

    • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorophenoxy)benzaldehyde.

Protocol 2: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr) (Analogous Procedure)

This protocol is based on a similar SNAr reaction for the synthesis of diaryl ethers.[1][2]

  • Materials:

    • 4-Fluorobenzaldehyde

    • 4-Fluorophenol

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-fluorophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMSO to the flask.

    • Add 4-fluorobenzaldehyde (1.0 eq) to the suspension.

    • Heat the reaction mixture to 130 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-fluorophenoxy)benzaldehyde.

Protocol 3: Synthesis of this compound via Reduction
  • Materials:

    • 4-(4-Fluorophenoxy)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol.

    • Cool the solution in an ice bath and add sodium borohydride (1.0 eq) portion-wise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the methanol under reduced pressure.

    • To the residue, add dichloromethane and water. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.35 (d, J=8.4 Hz, 2H), 7.05-6.95 (m, 6H), 4.68 (s, 2H), 1.75 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 160.8 (d, J=244.5 Hz), 157.0, 153.2, 135.9, 128.8, 121.2 (d, J=8.2 Hz), 118.9, 116.2 (d, J=23.2 Hz), 64.8.

Conclusion and Recommendations

Both the Ullmann condensation and Nucleophilic Aromatic Substitution provide viable pathways for the synthesis of this compound.

  • The SNAr route is generally recommended for this specific synthesis due to several advantages: it is a catalyst-free reaction, which simplifies purification and reduces cost; it often proceeds with shorter reaction times; and the required starting material, 4-fluorobenzaldehyde, is readily available. The strong activation provided by the para-aldehyde group makes this an ideal substrate for SNAr.

  • The Ullmann condensation remains a valuable alternative, particularly if the starting aryl halide is less activated (e.g., containing electron-donating groups) or if 4-bromobenzaldehyde is more readily available or cost-effective. Modern advancements in Ullmann coupling with the use of ligands have made the reaction conditions milder, though the need for a catalyst and potential for metal contamination are still important considerations.

The final reduction of the intermediate aldehyde is a straightforward and high-yielding transformation that can be reliably performed with standard reducing agents like sodium borohydride. Ultimately, the choice of synthetic route will be guided by the specific constraints and priorities of the research or development program, including cost, scale, and available resources.

References

  • A Comparative Analysis of SNAr and Ullmann Coupling for C-X Bond Form
  • Supporting Information for - The Royal Society of Chemistry.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - The Royal Society of Chemistry.
  • 2-(4-Fluorophenyl)
  • Recent Progress in Diaryl Ether Synthesis - ResearchG
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH.
  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC.
  • Ullmann Reaction | Thermo Fisher Scientific - SA.
  • Highly Regioselective Snar of a Polyhalogen
  • Ullmann Reaction - Organic Chemistry Portal.
  • Head-to-head comparison of different synthetic protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde - Benchchem.
  • This compound synthesis - ChemicalBook.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Request PDF - ResearchG

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A Researcher's Guide to Spectroscopic Differentiation of [4-(4-Fluorophenoxy)phenyl]methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, compounds sharing an identical molecular formula but differing in the spatial arrangement of substituents on a molecular scaffold, often exhibit remarkably divergent biological activities and material properties. This guide provides an in-depth spectroscopic comparison of the isomers of [4-(4-Fluorophenoxy)phenyl]methanol, a key intermediate in the synthesis of various high-value molecules. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to unambiguously differentiate between the ortho-, meta-, and para-isomers of this compound.

The Imperative of Isomer Differentiation

The subject of this guide, this compound, presents a common challenge in synthetic chemistry: the potential for the formation of positional isomers where the hydroxymethyl group (-CH₂OH) is situated at the ortho (2-), meta (3-), or para (4-) position relative to the fluorophenoxy ether linkage. The biological and chemical behavior of these isomers can vary significantly. For instance, the specific geometry of an active pharmaceutical ingredient (API) dictates its binding affinity to a target receptor. Therefore, robust analytical methodologies for isomer identification are critical for process control, quality assurance, and regulatory compliance.

This guide is structured to provide not only the theoretical underpinnings of spectroscopic differentiation but also practical, step-by-step protocols and expected data, empowering researchers to confidently characterize their synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules, offering a wealth of information on the chemical environment and connectivity of atoms.[1][2] For the isomers of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive means of identification.

¹H NMR Spectroscopy: Unraveling Proton Environments and Coupling Networks

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative for distinguishing between the isomers.[1][3] The key diagnostic features are the chemical shifts and the spin-spin coupling constants (J-values) between adjacent protons.

  • ortho-isomer ([2-(4-Fluorophenoxy)phenyl]methanol): This isomer will exhibit the most complex aromatic signal pattern due to the lack of symmetry. Four distinct proton signals are expected for the hydroxymethyl-substituted ring, with characteristic ortho-coupling (~7-9 Hz), meta-coupling (~2-3 Hz), and potentially para-coupling (~0-1 Hz).

  • meta-isomer ([3-(4-Fluorophenoxy)phenyl]methanol): The aromatic signals for the hydroxymethyl-substituted ring will also be complex, with four distinct resonances. The coupling patterns will be a combination of ortho-, meta-, and para-couplings, allowing for the assignment of the substitution pattern.

  • para-isomer (this compound): Due to the C₂ symmetry of this isomer, the aromatic protons on the hydroxymethyl-substituted ring will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets, each integrating to two protons. The coupling constant between these doublets will be a typical ortho-coupling.

The benzylic protons of the -CH₂OH group will appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) typically in the range of δ 4.5-4.7 ppm. The hydroxyl proton itself will be a broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy: A Census of Carbon Environments

¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in a molecule, which is a powerful tool for differentiating isomers.[3]

  • ortho- and meta-isomers: Both of these less symmetrical isomers will exhibit 12 distinct signals in the aromatic region of the ¹³C NMR spectrum, in addition to the signal for the benzylic carbon.

  • para-isomer: The C₂ symmetry of the para-isomer results in fewer unique carbon environments. We would expect to see only 10 distinct aromatic carbon signals, as four pairs of carbons are chemically equivalent. The benzylic carbon signal will also be present.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4][5][6][7] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. While the differences between the isomers might be subtle, high-field ¹⁹F NMR can often distinguish them. The para-isomer, with the hydroxymethyl group furthest from the fluorine-bearing ring, would be expected to have a chemical shift that is least perturbed compared to a reference compound like 4-fluorophenol. The ortho-isomer, with the hydroxymethyl group in closest proximity, would likely show the most significant deviation in its ¹⁹F chemical shift due to through-space electronic effects.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Isomers

IsomerExpected ¹H NMR Aromatic Pattern (Hydroxymethyl-Substituted Ring)Expected Number of Aromatic ¹³C Signals
ortho4 distinct, complex multiplets12
meta4 distinct, complex multiplets12
paraTwo doublets (AA'BB' system)10

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures reproducibility and accurate data interpretation.

Caption: Workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to distinguish between aromatic substitution patterns.[8][9]

The key IR absorptions for all isomers of this compound will include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.[10][11]

  • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.[9][12]

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the -CH₂- group.

  • C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region.[12]

  • C-O Ether Stretch: A strong, characteristic absorption around 1240 cm⁻¹.

  • C-O Alcohol Stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, which may overlap with the C-O ether stretch.

The differentiation of the isomers relies on the more subtle "fingerprint" region, particularly the C-H out-of-plane bending vibrations between 675 and 900 cm⁻¹.[9]

  • ortho-isomer: Expected to show a strong band around 750 cm⁻¹.

  • meta-isomer: Expected to show two bands, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.

  • para-isomer: Expected to show a single strong band in the 810-840 cm⁻¹ region.

Additionally, the pattern of weak overtone and combination bands (often called "benzene fingers") in the 1650-2000 cm⁻¹ region can be diagnostic of the substitution pattern.[13]

Table 2: Expected Diagnostic IR Absorptions for Isomer Differentiation

IsomerC-H Out-of-Plane Bending (cm⁻¹)
ortho~750
meta~690-710 and ~750-810
para~810-840

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR-based isomer differentiation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For the isomers of this compound, the molecular ion peak (M⁺˙) will be observed at m/z 218.22. While the mass spectra of positional isomers are often very similar, subtle differences in fragment ion abundances can sometimes be observed.

The primary fragmentation pathways for these isomers are expected to be:

  • Alpha-cleavage: Loss of a hydrogen radical from the benzylic position to form a stable, resonance-stabilized cation at m/z 217.

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, leading to a fragment at m/z 187 (the fluorophenoxy-phenyl cation).

  • Loss of water (dehydration): Elimination of a water molecule (18 Da) from the molecular ion, resulting in a fragment at m/z 200.[14][15][16]

  • Cleavage of the ether bond: This can lead to fragments corresponding to the fluorophenoxy cation (m/z 111) and the hydroxymethyl-phenyl cation (m/z 107).[17][18]

While the fragmentation pathways are the same for all isomers, the relative intensities of the fragment ions may differ due to the varying stability of the precursor ions and the proximity of the functional groups. For instance, the ortho-isomer might exhibit unique fragmentation patterns due to intramolecular interactions between the hydroxyl group and the ether oxygen. Advanced techniques like tandem mass spectrometry (MS/MS) or infrared ion spectroscopy (IRIS) can further enhance the ability to differentiate isomers by providing more detailed structural information on the fragment ions.[19][20][21]

Table 3: Expected Key Mass Spectral Fragments

m/zIdentity
218[M]⁺˙
217[M-H]⁺
200[M-H₂O]⁺˙
187[M-CH₂OH]⁺
111[F-Ph-O]⁺
107[HOCH₂-Ph]⁺

Conclusion: A Multi-faceted Approach to Isomer Characterization

The unambiguous differentiation of the ortho-, meta-, and para-isomers of this compound is readily achievable through the systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for isomer identification through the analysis of symmetry and spin-spin coupling, IR spectroscopy offers a rapid and complementary method for confirming the substitution pattern. Mass spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis.

By integrating the data from these three powerful analytical tools, researchers in drug development and chemical sciences can ensure the structural integrity of their compounds, a critical step in advancing their scientific and commercial objectives.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Potsdam. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Premkumar, J., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-123. [Link]

  • Guerra, M., et al. (2018). Fragmentation Pathways of Diphenyl Ether Radical Cations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 142(10), 1759-1766. [Link]

  • Dalcanale, E., & Montanari, F. (2010). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Lelle, M., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 20(17), 11634-11641. [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. [Link]

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  • Segawa, H., et al. (2019). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 54(3), 255-260. [Link]

  • Malenga, G., & W. M. L. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 892956. [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

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  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]

  • Lelle, M., et al. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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In-Silico Modeling and Comparative Analysis of Novel [4-(4-Fluorophenoxy)phenyl]methanol Derivatives as Potential InhA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth comparison of rationally designed derivatives of [4-(4-Fluorophenoxy)phenyl]methanol, a diaryl ether scaffold, against known inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a critical enzyme in the mycobacterial fatty acid synthesis pathway, InhA is a well-validated target for the development of new anti-tubercular drugs.

This analysis is grounded in the principles of scientific integrity, leveraging established computational methodologies to predict the binding affinity, pharmacokinetic properties, and overall drug-likeness of these novel compounds. By explaining the causality behind our experimental choices and providing detailed, self-validating protocols, we aim to offer researchers and drug development professionals a transparent and insightful roadmap for computational lead discovery.

Introduction: The Rationale for Targeting InhA with Diaryl Ether Scaffolds

Tuberculosis remains a global health crisis, necessitating the development of novel therapeutics to combat drug-resistant strains. The diaryl ether scaffold has shown considerable promise as a privileged structure for targeting InhA.[1][2] The parent compound, this compound, while lacking significant reported biological activity, presents a valuable starting point for chemical modification due to its synthetic tractability and the presence of key pharmacophoric features.

The central hypothesis of this study is that targeted modifications of the this compound core can yield derivatives with enhanced binding affinity for the InhA active site and favorable pharmacokinetic profiles. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.[3]

Design of this compound Derivatives

To explore the structure-activity relationship (SAR) around the parent scaffold, a series of derivatives were designed. These modifications are intended to probe key interactions within the InhA binding pocket and to modulate the physicochemical properties of the molecules. The designed derivatives are:

  • Derivative 1 (DFM-NH2): Introduction of an amine group in place of the hydroxyl moiety to explore potential hydrogen bonding interactions.

  • Derivative 2 (DFM-COOH): Replacement of the hydroxyl group with a carboxylic acid to introduce a potential salt bridge interaction.

  • Derivative 3 (DFM-SO2NH2): Addition of a sulfonamide group, a common bioisostere for carboxylic acids, to evaluate its impact on binding and solubility.

These derivatives will be compared against two known diaryl ether inhibitors of InhA with experimentally determined IC50 values:

  • Alternative 1 (Triclosan): A well-known broad-spectrum antimicrobial agent that inhibits InhA.

  • Alternative 2 (Compound 24 from a published study): A potent diaryl ether inhibitor of InhA with an IC50 value of 0.29 µM.[1]

In-Silico Methodology: A Step-by-Step Workflow

Our computational analysis follows a multi-step protocol designed to provide a holistic assessment of the designed derivatives.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Computational Analysis A 2D Structure Drawing (MarvinSketch) B 3D Structure Generation & Energy Minimization (Avogadro) A->B E Molecular Docking (AutoDock Vina) B->E C Retrieve Crystal Structure (PDB ID: 2NSD) D Prepare Protein: Remove water, add hydrogens, assign charges (AutoDockTools) C->D D->E F Molecular Dynamics Simulation (GROMACS) E->F G ADMET Prediction (SwissADME) E->G

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of [4-(4-Fluorophenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the proper disposal of [4-(4-Fluorophenoxy)phenyl]methanol, grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Essential Characterization

Before any handling or disposal can occur, a thorough understanding of the substance's properties and potential hazards is essential. This compound is a halogenated aromatic alcohol. Its chemical structure dictates its classification and the necessary precautions for its disposal.

Identifier Information Source
IUPAC Name [4-(4-fluorophenyl)phenyl]methanolPubChem[1]
Synonyms 4-(4-fluorophenyl)benzyl alcohol, (4'-Fluoro-1,1'-biphenyl-4-yl)methanolPubChem[1]
CAS Number 147497-56-1PubChem[1]
Molecular Formula C₁₃H₁₁FOPubChem[1]
Molecular Weight 202.22 g/mol PubChem[1]
Physical Form SolidChemicalBook[2]
Melting Point 65-67 °CChemicalBook[2]

While a specific, comprehensive GHS hazard profile for this compound is not universally published, data from structurally similar fluorinated aromatic compounds indicate a high potential for irritation. For example, Bis(4-fluorophenyl)methanol is classified as a serious eye irritant (H319)[3], and other related chemicals are known to cause skin and respiratory irritation[4][5]. Therefore, a cautious approach assuming similar hazards is warranted.

Assumed Hazard Statements (pending review of supplier-specific SDS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Cornerstone of Chemical Disposal: Waste Segregation

The single most critical step in proper chemical waste management is meticulous segregation. This compound contains a carbon-fluorine bond, which classifies it unequivocally as a halogenated organic compound [6]. This classification is crucial for regulatory compliance, particularly under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which imposes strict rules, including land disposal restrictions, for halogenated organic wastes[7][8].

Mixing halogenated waste with non-halogenated streams can lead to:

  • Regulatory Violations: Cross-contamination can render a large volume of non-halogenated solvent waste subject to more stringent and costly disposal regulations.

  • Safety Hazards: Incompatible chemicals can react, leading to the generation of heat, toxic gases, or pressure buildup.

  • Disposal Complications: Mixed wastes are more complex and expensive to process for disposal facilities, which typically use high-temperature incineration for halogenated compounds[6].

The following workflow provides a logical pathway for segregating laboratory chemical waste.

G cluster_0 Waste Generation & Segregation Workflow start Chemical Waste Generated (e.g., this compound) is_solid Solid or Liquid? start->is_solid is_halogenated Is it a Halogenated Organic Compound? is_solid->is_halogenated Liquid solid_waste Solid Chemical Waste (Contaminated PPE, absorbent) is_solid->solid_waste Solid is_aqueous Aqueous or Organic? is_halogenated->is_aqueous No halogenated_waste Halogenated Organic Liquid Waste Container is_halogenated->halogenated_waste Yes (Contains F, Cl, Br, I) non_halogenated_waste Non-Halogenated Organic Liquid Waste Container is_aqueous->non_halogenated_waste Organic aqueous_waste Aqueous Waste (Acids, Bases, etc.) is_aqueous->aqueous_waste Aqueous

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol minimizes risk and ensures compliance. All laboratory personnel handling this substance must be trained on these procedures[9].

Step 3.1: Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following PPE is mandatory when handling this compound and its waste products.

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation[3][5].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.Prevents skin contact and potential irritation. Proper removal technique is crucial to avoid self-contamination[3].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination[10].
Engineering Controls Handle only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or aerosols, addressing the potential for respiratory irritation[11].
Step 3.2: Waste Collection and Containment
  • Select the Correct Container: Obtain a designated Halogenated Organic Liquid Waste container. This is often a glass or chemically resistant plastic carboy, frequently color-coded or clearly labeled by your institution's Environmental Health & Safety (EHS) department[6].

  • Labeling: The container must be affixed with a "Hazardous Waste" label before any waste is added[10]. The label must clearly state all chemical constituents, including "this compound" and any solvents used.

  • Transferring Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills. If disposing of the pure solid, it should be dissolved in a minimal amount of a suitable waste solvent (e.g., methanol, ethanol) and added to the halogenated liquid waste stream.

  • Container Capacity: Never fill a waste container beyond 90% of its capacity[10]. This headspace allows for vapor expansion and reduces the risk of spills during transport.

  • Secure Closure: Keep the container tightly sealed when not in use[12].

Step 3.3: Temporary In-Lab Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The container must be placed within a secondary containment system, such as a spill tray, that can hold the entire volume of the container[13]. This prevents environmental contamination in the event of a leak.

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly acids and bases[13].

Step 3.4: Final Disposal

Chemical waste generated in a laboratory must be disposed of through a licensed hazardous waste management company[10][14].

  • Contact EHS: Follow your institution's specific procedures for waste pickup, which typically involves contacting the EHS office.

  • Documentation: Complete any required waste manifests or pickup request forms accurately.

  • Professional Handling: Do not attempt to dispose of this chemical via sewer systems or as regular trash[9][15]. The final disposal method will likely be high-temperature incineration at a permitted facility.

Emergency Procedures: Spill and Exposure Management

Small-Scale Spill Cleanup (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Section 3.1.

  • Containment: Prevent the spill from spreading.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[11]. Do not use combustible materials like paper towels on a solvent pool.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: The collected spill debris is also considered hazardous waste and must be disposed of accordingly[9].

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][16].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water[11]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[16].

In all cases of exposure, consult the supplier-specific Safety Data Sheet (SDS) and inform your supervisor and EHS department.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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  • National Center for Biotechnology Information. (n.d.). [4-(4-Fluorophenyl)phenyl]methanol. PubChem Compound Database. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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  • National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)-(4-nitrophenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from UCSC Environmental Health & Safety website.
  • National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)(4-iodophenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)(diphenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • Ossila. (2023, June 27). Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
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  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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Navigating the Safe Handling of [4-(4-Fluorophenoxy)phenyl]methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for [4-(4-Fluorophenoxy)phenyl]methanol, a solid aromatic ether and alcohol. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that empowers researchers to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's likely chemical properties.

Hazard Assessment: Understanding the Compound

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC13H11FO2[1][2]
Molecular Weight218.22[1][2]
Physical FormSolid
Melting Point65-67°C[1]
Boiling Point330.7±32.0 °C (Predicted)[1]
Density1.225±0.06 g/cm3 (Predicted)[1]

It is crucial to note that in the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on general best practices for handling similar chemical structures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following recommendations are based on a risk assessment for handling a solid aromatic compound of unknown specific toxicity, with a known irritant potential for similar molecules.

PPE Selection Guide
PPE ItemSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves.[4][5]Nitrile gloves offer good protection against a range of chemicals and have excellent dexterity.[4][6] Neoprene provides robust protection against acids, bases, alcohols, and phenols.[4] Given the aromatic alcohol nature of the compound, these are suitable choices for incidental contact. For extended contact, consider thicker, chemical-resistant gloves and consult manufacturer compatibility charts.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[6]Due to the risk of serious eye irritation from similar compounds, chemical splash goggles are mandatory to protect against dust particles and potential splashes.[3][7] Standard safety glasses do not provide a sufficient seal.[7]
Face Protection Face shield (in addition to goggles).A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities of the material.[6][8]
Body Protection A flame-resistant lab coat buttoned to its full length.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as the compound is combustible.[6]
Footwear Closed-toe and closed-heel shoes.This is a standard laboratory practice to protect the feet from spills and falling objects.[6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[6][9]Working in a fume hood will minimize inhalation of any dust. If significant dust is generated, respiratory protection should be considered after a formal risk assessment.
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit) D1 1. Lab Coat D2 2. Goggles/Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3

Caption: Sequential process for safely donning and doffing Personal Protective Equipment.

Engineering Controls: Creating a Safe Environment

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when transferring the solid or preparing solutions, to prevent the inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[9] Immediate rinsing is crucial in case of eye or skin contact.[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound will further mitigate risks.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a fume hood to contain any dust.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Use:

    • Keep containers of the compound closed when not in use.

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • After Use:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

    • Follow the disposal procedures outlined below.

Spill Management and Emergency Procedures

In the event of a spill, a calm and prepared response is essential.

Spill Response Decision Tree

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Assistance) Assess->LargeSpill Large Cleanup Don Appropriate PPE Contain Spill Collect with Inert Absorbent Dispose as Hazardous Waste SmallSpill->Cleanup Evacuate Evacuate Area Alert Supervisor Call Emergency Response LargeSpill->Evacuate

Caption: Decision-making workflow for responding to a chemical spill.

  • For a Small Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the material and place it in a sealed, labeled container for disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • For a Large Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency personnel.

Waste Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: Collect any waste solid, including contaminated absorbent material from spills, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in solution, it should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their work.

References

  • (4-(4-Fluorophenoxy)phenyl)methanol - Sigma-Aldrich. (n.d.).
  • 167091-96-5(this compound) Product Description - ChemicalBook. (n.d.).
  • Personal Protective Equipment: Hands - San Jose State University. (2024, May 10).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton University. (n.d.).
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. (n.d.).
  • Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. (n.d.).
  • Understanding Solvents and PPE for Chemical Safety - MCR Safety. (2025, April 8).
  • Bis(4-fluorophenyl)methanol - Safety Data Sheet - Ossila. (2023, June 27).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - Medline. (n.d.).
  • Safety Data Sheet - Sigma-Aldrich. (2025, May 5).
  • Safety Data Sheet - Fisher Scientific. (2025, December 19).
  • Methanol Safety Data Sheet. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole - ResearchGate. (2025, August 7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.